molecular formula C12H17N3O B1338405 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone CAS No. 206879-65-4

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Cat. No.: B1338405
CAS No.: 206879-65-4
M. Wt: 219.28 g/mol
InChI Key: ZDNZOUXIQFHVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(3-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZOUXIQFHVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455838
Record name 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206879-65-4
Record name 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological context of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a member of the N-arylpiperazine class of compounds. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.

Core Chemical Properties

This compound is an organic compound featuring a central piperazine ring linked to a 3-aminophenyl group at one nitrogen and an acetyl group at the other. The quantitative physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 206879-65-4ChemicalBook
Molecular Formula C₁₂H₁₇N₃OChemicalBook
Molecular Weight 219.28 g/mol ChemicalBook
IUPAC Name This compound---
Synonym 3-(4-acetyl-1-piperazinyl)anilineSigma-Aldrich
InChI Key ZDNZOUXIQFHVEP-UHFFFAOYSA-NSigma-Aldrich
Melting Point 127-129 °CChemicalBook
Boiling Point 462.4 ± 40.0 °C (Predicted)ChemicalBook
Density 1.177 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 5.35 ± 0.10 (Predicted)ChemicalBook

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature. However, a plausible and robust two-stage synthetic route can be proposed based on established methods for the synthesis of N-arylpiperazines and subsequent N-acetylation.[1]

Stage 1: Synthesis of 1-(3-Aminophenyl)piperazine (Precursor)

This stage involves the formation of the N-arylpiperazine core. A common method is the cyclization reaction between an appropriate aniline and bis(2-chloroethyl)amine.[1][2]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as diethylene glycol monomethyl ether (diglyme).

  • Cyclization: Heat the reaction mixture to 150-160 °C and maintain under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation (Nitro-intermediate): After cooling to room temperature, pour the mixture into water and basify with a concentrated NaOH solution to pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3-nitrophenyl)piperazine.

  • Reduction: Dissolve the crude 1-(3-nitrophenyl)piperazine in a suitable solvent like ethanol or methanol. Add a reducing agent, such as palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring. Alternatively, a chemical reducing agent like tin(II) chloride or iron powder in acidic medium can be used.

  • Work-up & Isolation (Amino-precursor): Upon completion of the reduction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target precursor, 1-(3-aminophenyl)piperazine. Further purification can be achieved by column chromatography if necessary.

Stage 2: N-Acetylation to Yield this compound

This final stage involves the selective acetylation of the secondary amine on the piperazine ring.

Methodology:

  • Reaction Setup: Dissolve the 1-(3-aminophenyl)piperazine precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask cooled in an ice bath (0 °C). Add a mild base, such as triethylamine (1.2 eq), to act as an acid scavenger.

  • Acetylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up & Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

G Synthesis Workflow for this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acetylation A 3-Nitroaniline C Cyclization (Diglyme, 150°C) A->C B Bis(2-chloroethyl)amine HCl B->C D 1-(3-Nitrophenyl)piperazine C->D E Reduction (H2, Pd/C) D->E F 1-(3-Aminophenyl)piperazine E->F H N-Acetylation (DCM, Et3N, 0°C) F->H G Acetyl Chloride or Acetic Anhydride G->H I Crude Product H->I J Purification (Recrystallization) I->J K Final Product: This compound J->K

Caption: Proposed two-stage synthesis of the target compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and mechanism of action for this compound are not widely available in current literature. However, the broader N-arylpiperazine scaffold is a privileged structure in pharmacology, known to interact with a variety of biological targets.[3]

Derivatives of arylpiperazine are well-known for their effects on the central nervous system, particularly as ligands for serotonin (5-HT) and dopamine receptors.[3][4] Many act as agonists or antagonists at 5-HT₁A receptors, which are G-protein coupled receptors (GPCRs) involved in modulating mood and anxiety.[3][5] The key pharmacophoric interactions typically involve an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor, and a CH-π interaction between the aryl ring and a phenylalanine residue.[5]

Beyond neurology, arylpiperazine derivatives have been investigated for a range of other therapeutic applications, including:

  • Anticancer Activity: Some derivatives have shown antiproliferative effects on various cancer cell lines, including prostate and breast cancer.[5][6]

  • Antimicrobial and Antifungal Activity: Studies have reported that certain substituted piperazines exhibit significant activity against bacterial and fungal strains.[2][7][8]

  • Anti-inflammatory and Antihistamine Properties: The piperazine scaffold is present in several anti-inflammatory and antihistamine drugs.[9][10][11]

The biological activity of this compound would depend on its specific binding affinity and efficacy at these and other potential targets, which requires empirical validation.

Visualized Signaling Pathway Example

The diagram below illustrates a generalized signaling pathway for a typical arylpiperazine agonist acting on the 5-HT₁A receptor, a common target for this class of compounds.

G General Arylpiperazine GPCR Agonist Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (GPCR) G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates Ligand Arylpiperazine Agonist Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC α-subunit Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Example pathway for a 5-HT1A receptor agonist.

References

An In-depth Technical Guide on 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS 206879-65-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS 206879-65-4) is limited. This guide provides a comprehensive overview of its chemical properties and infers potential applications and experimental methodologies based on structurally related aminophenylpiperazine derivatives. All inferred information is clearly noted.

Introduction

This compound is a chemical compound featuring a phenylpiperazine core.[1][2] The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] Phenylpiperazine derivatives, in particular, have been explored for a multitude of therapeutic applications, including but not limited to oncology, neurology, and infectious diseases.[3][4][5] This document aims to provide a detailed technical overview of this compound, summarizing its known chemical data and postulating its potential biological relevance and associated experimental frameworks based on analogous compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties for this compound is presented below. Data for some properties are not available in the public domain and are marked as "Not Available."

PropertyValueSource
CAS Number 206879-65-4[1][2]
Molecular Formula C12H17N3O[1][2]
Molecular Weight 219.28 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms 3-(4-acetyl-1-piperazinyl)anilineN/A
Appearance Solid (inferred)N/A
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
Solubility Not AvailableN/A
InChI Key Not AvailableN/A
SMILES CC(=O)N1CCN(CC1)c2cccc(N)c2N/A

Synthesis

A generalized workflow for this proposed synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 1-(3-aminophenyl)piperazine 1-(3-aminophenyl)piperazine Reaction Vessel Reaction Vessel 1-(3-aminophenyl)piperazine->Reaction Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Vessel Purification Purification Reaction Vessel->Purification Work-up This compound This compound Purification->this compound Isolation G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) G Phenylpiperazine Derivative Phenylpiperazine Derivative Cellular Stress Cellular Stress Phenylpiperazine Derivative->Cellular Stress Induces Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Technical Guide: Structure Elucidation of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the structure elucidation of 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a putative synthesis pathway and predicted spectroscopic data based on analogous compounds and established principles of organic chemistry. The methodologies for key analytical techniques are detailed to facilitate the confirmation of its structure upon synthesis.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery, belonging to the arylpiperazine class. Arylpiperazines are known to interact with various biological targets, making them a significant scaffold in the development of new therapeutic agents. Accurate structure elucidation is the cornerstone of any chemical research and drug development process, ensuring the correct identification and characterization of a molecule's properties. This guide outlines the necessary steps and expected outcomes for the comprehensive structural analysis of this compound.

Compound Identity:

ParameterValue
IUPAC Name This compound
CAS Number 206879-65-4[1]
Molecular Formula C₁₂H₁₇N₃O[1]
Molecular Weight 219.28 g/mol [1]
Chemical Structure Chemical structure of this compound

Putative Synthesis

A plausible synthetic route to obtain this compound involves a two-step process starting from 1-bromo-3-nitrobenzene and piperazine, followed by reduction and N-acetylation.

Synthesis 1-bromo-3-nitrobenzene 1-bromo-3-nitrobenzene intermediate_1 1-(3-nitrophenyl)piperazine 1-bromo-3-nitrobenzene->intermediate_1 Buchwald-Hartwig amination piperazine piperazine piperazine->intermediate_1 intermediate_2 1-(3-aminophenyl)piperazine intermediate_1->intermediate_2 Reduction (e.g., H₂/Pd-C) final_product This compound intermediate_2->final_product N-Acetylation acetyl_chloride Acetyl Chloride or Acetic Anhydride acetyl_chloride->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-nitrophenyl)piperazine In a round-bottom flask, 1-bromo-3-nitrobenzene (1 eq.), piperazine (1.5 eq.), palladium acetate (0.02 eq.), BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.) are combined in toluene. The mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(3-nitrophenyl)piperazine.

Step 2: Synthesis of 1-(3-aminophenyl)piperazine 1-(3-nitrophenyl)piperazine (1 eq.) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated to give 1-(3-aminophenyl)piperazine.

Step 3: Synthesis of this compound 1-(3-aminophenyl)piperazine (1 eq.) is dissolved in dichloromethane in a flask cooled in an ice bath. Triethylamine (1.2 eq.) is added, followed by the dropwise addition of acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.). The reaction is stirred at 0°C for 1 hour and then at room temperature for 3-5 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Structure Elucidation Workflow

The comprehensive identification and confirmation of the structure of the synthesized compound would follow a logical workflow employing various analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms_data Molecular Weight Confirmation ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Proton & Carbon Environment Mapping nmr->nmr_data final_structure Final Structure Elucidation ms_data->final_structure ir_data->final_structure nmr_data->final_structure

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05t1HAr-H (H5')
~6.30dd1HAr-H (H6')
~6.25t1HAr-H (H2')
~6.20dd1HAr-H (H4')
~3.75br s2H-NH₂
~3.65t4HPiperazine-H (H2, H6)
~3.10t4HPiperazine-H (H3, H5)
~2.10s3H-C(O)CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~169.0-C=O
~152.0Ar-C (C1')
~148.0Ar-C (C3')
~129.5Ar-C (C5')
~108.0Ar-C (C6')
~105.0Ar-C (C4')
~101.0Ar-C (C2')
~49.0Piperazine-C (C3, C5)
~45.0, ~41.0Piperazine-C (C2, C6)
~21.5-C(O)CH₃
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch
1640-1620StrongC=O stretch (amide)
1600, 1480Medium-StrongAromatic C=C stretch
1250-1200StrongC-N stretch
Predicted Mass Spectrometry Data
m/zAssignment
219.14[M]⁺ (Molecular Ion)
176.11[M - COCH₃]⁺
133.09[M - C₄H₈N₂O]⁺
120.08[H₂NC₆H₄N]⁺

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of the deuterated solvent. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is processed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrument: Agilent 6890 GC system with a 5973 Mass Selective Detector or a similar LC-MS system.

  • Procedure for GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected into the GC. The mass spectrum of the eluting peak corresponding to the compound is recorded.

  • Procedure for ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the electrospray ionization source. The mass spectrum is acquired in positive ion mode.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The predicted spectroscopic data and detailed experimental protocols serve as a valuable resource for researchers to verify the identity and purity of this compound. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities and applications in drug development.

References

An In-depth Technical Guide to 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and known synonyms, and presents available physicochemical data. A significant focus is placed on a potential synthetic route, outlining a detailed experimental protocol for its preparation. Furthermore, the guide discusses the broader context of phenylpiperazine derivatives' biological activities, highlighting potential areas of investigation for this specific compound.

Chemical Identity and Nomenclature

The compound of interest is a substituted phenylpiperazine derivative. Its systematic and common identifiers are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2][3]

CAS Number: 206879-65-4[1][2][3]

Molecular Formula: C₁₂H₁₇N₃O[1][2][3]

Molecular Weight: 219.28 g/mol [1][3]

Synonyms

For clarity and comprehensive literature searches, the following synonyms for this compound have been identified:

  • 1-acetyl-4-(3-aminophenyl)piperazine

  • N-(3-(4-acetylpiperazin-1-yl)phenyl)amine

Physicochemical Data

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 206879-65-4[1][2][3]
Molecular Formula C₁₂H₁₇N₃O[1][2][3]
Molecular Weight 219.28 g/mol [1][3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a logical and commonly employed synthetic route involves the reduction of its nitro precursor, 1-acetyl-4-(3-nitrophenyl)piperazine. The following is a generalized, two-step experimental protocol based on standard organic chemistry transformations.

Step 1: Synthesis of 1-acetyl-4-(3-nitrophenyl)piperazine

This step involves the nucleophilic substitution of a halogen on a nitro-activated benzene ring by 1-acetylpiperazine.

  • Materials:

    • 1-fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene)

    • 1-acetylpiperazine

    • Potassium carbonate (K₂CO₃) or a similar base

    • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Procedure:

    • To a solution of 1-fluoro-3-nitrobenzene (1 equivalent) in DMF, add 1-acetylpiperazine (1.1 equivalents) and potassium carbonate (2-3 equivalents).

    • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated product can be collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 2: Reduction of 1-acetyl-4-(3-nitrophenyl)piperazine to this compound

This step involves the reduction of the nitro group to an amine.

  • Materials:

    • 1-acetyl-4-(3-nitrophenyl)piperazine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

    • Sodium hydroxide (NaOH) for neutralization.

    • Ethyl acetate or a similar organic solvent for extraction.

  • Procedure (using SnCl₂/HCl):

    • Suspend 1-acetyl-4-(3-nitrophenyl)piperazine (1 equivalent) in ethanol or a similar solvent.

    • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce in the literature, the broader class of phenylpiperazine derivatives is well-represented in medicinal chemistry and pharmacology. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system.

Many drugs containing the piperazine ring are used in the treatment of a range of conditions. The structural features of this compound make it a candidate for investigation into several areas of biological activity.

The diagram below illustrates a generalized workflow for screening the biological activity of a novel phenylpiperazine derivative like the one discussed in this guide.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A This compound B High-Throughput Screening (HTS) A->B Compound Submission C Target Identification (e.g., GPCRs, Kinases, Ion Channels) B->C Hit Identification D Binding Assays (Kd, Ki) C->D Target Validation E Functional Assays (EC50, IC50) D->E Affinity & Potency F Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) E->F Cellular Efficacy G Animal Model of Disease F->G Preclinical Candidate Selection H Pharmacokinetics (ADME) G->H I Toxicology Studies G->I

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. This guide provides the foundational information regarding its nomenclature and a viable synthetic pathway. The lack of extensive published data on its physicochemical properties and biological activity highlights an opportunity for novel research in this area. The methodologies and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers initiating studies on this and related compounds.

References

In-Depth Technical Guide: The Putative Mechanism of Action of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the probable mechanism of action for the compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. Due to a lack of direct studies on this specific molecule, this guide synthesizes data from structurally analogous compounds, particularly other arylpiperazine derivatives. The evidence points towards a multi-target pharmacological profile, with potential activity at the sigma-1 receptor (σ1R), serotonin receptors (5-HT), and dopamine (D2) receptors. This profile suggests its potential utility in the fields of neuropharmacology and oncology. This guide outlines the putative signaling pathways, presents comparative quantitative data from related compounds, details relevant experimental protocols, and provides visual diagrams to elucidate these complex interactions.

Putative Mechanisms of Action

Based on the pharmacology of structurally related arylpiperazine compounds, this compound is hypothesized to exert its effects through modulation of the following receptors:

Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in cellular stress responses and calcium signaling. A study on the structurally similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, identified it as a potential ligand for the σ1R. Molecular docking studies indicated a favorable binding affinity, which was further enhanced in its fluoroethylated analog, suggesting that the phenylpiperazine ethanone scaffold is a viable candidate for σ1R interaction.

Signaling Pathway: Upon ligand binding, the σ1R is thought to dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other areas of the cell to interact with various client proteins, including ion channels (e.g., K+, Na+, Ca2+) and other receptors. This interaction modulates downstream signaling cascades, including calcium mobilization from the endoplasmic reticulum, which can influence a variety of cellular processes such as cell survival, proliferation, and apoptosis.

sigma1_pathway Ligand 1-[4-(3-Aminophenyl)piperazin- 1-yl]ethanone (Putative) Sigma1R_BiP σ1R-BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds Sigma1R σ1R (Active) Sigma1R_BiP->Sigma1R Dissociates IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER Activates Cellular_Response Modulation of Cellular Processes (e.g., Survival, Apoptosis) Ca_ER->Cellular_Response Leads to experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki Calculation) Counting->Data_Analysis

biological activity of 3-aminophenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-Aminophenylpiperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and the presence of two nitrogen atoms for substitution, allow for extensive structural diversification to achieve desired pharmacological profiles.[1] Among its many variations, the arylpiperazine substructure is particularly prominent in agents targeting the central nervous system (CNS).[3] This guide focuses on the 3-aminophenylpiperazine core, a specific class of arylpiperazine derivatives, exploring its diverse biological activities, the underlying mechanisms of action, and the structure-activity relationships that govern its therapeutic potential. These derivatives have shown significant promise as ligands for various neurotransmitter receptors, as well as exhibiting antimicrobial and anticoagulant properties.

Central Nervous System (CNS) Activity

The primary therapeutic interest in 3-aminophenylpiperazine derivatives lies in their ability to modulate neurotransmission within the CNS. Many of these compounds interact with monoamine neurochemical pathways through direct receptor binding or by affecting reuptake mechanisms.[1] Their activity is most pronounced at serotonin and dopamine receptors, leading to potential applications as antidepressants, anxiolytics, and antipsychotics.

Serotonin Receptor Ligands

Derivatives of the arylpiperazine scaffold are well-established ligands for various serotonin (5-HT) receptors.[3] The specific substitutions on the core structure dictate the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[4][5] For instance, some derivatives act as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects.[6][7] Others may act as antagonists at 5-HT2A receptors, a key feature of many atypical antipsychotics.[3]

Table 1: Binding Affinities (Ki, nM) of Select Phenylpiperazine Derivatives at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
Compound 9b 23.939.445.0[5],[8]
Compound 12a 41.531542.5[5],[8]
SLV313 High AffinityWeak AffinityModerate Affinity[7]
Aripiprazole Partial AgonistAntagonist/Weak Partial Agonist-[3]
LQFM213 Activity Blocked by 5-HT1A Antagonist--[6]

Note: Data is compiled from multiple sources focusing on arylpiperazine derivatives, which share the core scaffold of interest.

A common method to determine the affinity of compounds for the serotonin transporter is through competitive radioligand binding assays.[9]

  • Tissue Preparation: The cerebral cortex from rats or rabbits is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.[9]

  • Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand, such as [3H]-paroxetine, which binds to SERT.[9]

  • Competition: The incubation is performed in the presence of varying concentrations of the test compounds (e.g., 3-aminophenylpiperazine derivatives).

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for SERT.[9]

G Ligand Phenylpiperazine Derivative Receptor Receptor Ligand->Receptor Binds ATP ATP Effector Effector ATP->Effector cAMP cAMP Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to G_Protein G_Protein Receptor->G_Protein Activates G_Protein->Effector Inhibits (via Gαi) Effector->cAMP Conversion Blocked

Dopamine Receptor Ligands

Arylpiperazine derivatives are also significant ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic medications.[7][10] The affinity for these receptors can be modulated by structural modifications, with some compounds achieving high selectivity for the D3 versus the D2 receptor.[11] Aripiprazole, a well-known atypical antipsychotic, is an arylpiperazine derivative that acts as a partial agonist at the D2 receptor.[3] The development of ligands with specific profiles, such as D3-selective partial agonism, is an active area of research for treating conditions like substance use disorders and levodopa-induced dyskinesia.[11]

Table 2: Binding Affinities (Ki, nM) of Select Phenylpiperazine Derivatives at Dopamine Receptors

CompoundD2 (Ki, nM)D3 (Ki, nM)D3 vs. D2 SelectivityReference
Aripiprazole 3.30.74~4.5-fold[3]
Compound 6a >500010.1~500-fold[11]
LS-3-134 26.30.17>150-fold[11]
SLV313 Full Antagonist (pA2=9.3)Full Antagonist (pA2=8.9)-[7]

Note: Data is compiled from multiple sources focusing on arylpiperazine derivatives. pA₂ is a measure of antagonist potency.

The protocol for determining binding affinity at dopamine receptors is similar to that for serotonin receptors, employing cell lines stably expressing the human receptor subtypes.[5]

  • Cell Culture & Membrane Prep: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D2 or D3 receptor are cultured and harvested. Membranes are prepared via homogenization and centrifugation.[5]

  • Radioligand Competition: Membrane fractions (e.g., 20-25 µg of protein) are incubated with a specific radioligand, such as [3H]spiperone, and various concentrations of the test compound.[5]

  • Incubation & Termination: The mixture is incubated for a set period (e.g., 120 minutes at room temperature) to reach equilibrium. The reaction is then terminated by rapid filtration.[5]

  • Quantification & Analysis: Radioactivity on the filters is quantified, and Ki values are calculated from IC50 values to determine the binding affinity of the test compound for the D2 and D3 receptors.

G

Antimicrobial and Antifungal Activity

Beyond the CNS, certain piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some novel phenothiazine-piperazine derivatives exhibit good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[12] Additionally, these compounds have demonstrated promising antifungal activity against species such as Aspergillus.[12] Another study confirmed that synthesized piperazine derivatives showed significant antimicrobial and antifungal properties when tested against a panel of bacteria and fungi.[13]

Table 3: Antimicrobial Activity of Select Phenothiazine-Piperazine Derivatives

CompoundS. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)Aspergillus sp. (Zone of Inhibition, mm)Reference
Compound V 181918[12]
Streptomycin 1820-[12]
Griseofulvin --19[12]

Note: Activity was measured at a concentration of 100 µg/ml. No activity was observed against E. coli, P. aeruginosa, or C. albicans for the tested compounds.

Experimental Protocol: Antimicrobial Cup Plate Method

The antibacterial and antifungal activity of compounds can be assessed using the cup plate or agar diffusion method.[12]

  • Medium Preparation: A sterile nutrient agar medium is prepared and poured into sterile petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).

  • Well Creation: A sterile borer is used to create uniform wells or "cups" in the agar.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to the wells. A standard antibiotic (e.g., Streptomycin) and a solvent control are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters to determine the antimicrobial activity.[12]

Other Biological Activities

The versatility of the piperazine scaffold extends to other therapeutic areas. Notably, piperazide derivatives of 3-amidinophenylalanine have been synthesized and identified as potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[14] This activity highlights their potential as anticoagulants for the prevention and treatment of thrombosis.

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on both the phenyl ring and the second nitrogen atom of the piperazine moiety.

  • Substituents on the Phenyl Ring: The presence of specific groups on the phenyl ring can significantly influence receptor affinity and selectivity. For example, in a series of aryl alkanol piperazine derivatives, certain descriptors related to the aromatic system were found to be critical for 5-HT reuptake inhibition.[15]

  • Substituents on the Piperazine Nitrogen (N4): The group attached to the distal nitrogen of the piperazine ring is a major determinant of the pharmacological profile. Long-chain arylpiperazines, for instance, are a versatile template for designing CNS drugs targeting serotonin and dopamine receptors.[3][5] The length and composition of this chain can be optimized to balance affinities for multiple targets, such as D2 and 5-HT1A/5-HT2A receptors, to achieve a desired therapeutic effect like atypical antipsychotic activity.[16]

G Core 3-Aminophenylpiperazine Core Mod_Phenyl Modification of Phenyl Ring (R1) Core->Mod_Phenyl Mod_N4 Modification of N4-Substituent (R2) Core->Mod_N4 Activity_5HT ↑ 5-HT Receptor Affinity Mod_Phenyl->Activity_5HT Influences Activity_D2 ↑ Dopamine D2/D3 Affinity Mod_N4->Activity_D2 Strongly Influences Activity_Selectivity Modulate D3 vs D2 Selectivity Mod_N4->Activity_Selectivity Key Determinant Activity_Antipsychotic Multi-Target Profile (Antipsychotic) Mod_N4->Activity_Antipsychotic Enables

Conclusion

The 3-aminophenylpiperazine scaffold is a privileged structure in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. The most significant potential of these compounds lies in the treatment of central nervous system disorders, where they serve as highly tunable ligands for serotonin and dopamine receptors. Through rational chemical modification, guided by structure-activity relationship studies, derivatives can be optimized to achieve specific multi-target profiles suitable for complex conditions like schizophrenia and depression. Furthermore, the demonstrated antimicrobial and anticoagulant activities underscore the versatility of this chemical core, suggesting that its therapeutic potential has not yet been fully explored. Continued investigation into this valuable class of compounds is warranted to develop novel and effective therapeutic agents.

References

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: A Scoping Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing scientific literature reveals a notable absence of specific therapeutic targets and detailed pharmacological data for the compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. While the broader class of piperazine-containing molecules is of significant interest in drug discovery, this particular derivative remains largely uncharacterized in the public domain. This technical guide, therefore, aims to provide a foundational overview for researchers, scientists, and drug development professionals by summarizing the known therapeutic landscapes of structurally related aminophenylpiperazine derivatives and proposing a hypothetical framework for the investigation of this compound.

The piperazine scaffold is a well-established pharmacophore present in a multitude of approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects. The specific substitution pattern on the phenylpiperazine core dictates the compound's pharmacological profile. The presence of an amino group on the phenyl ring, as in the case of this compound, offers a key chemical handle for further derivatization and can significantly influence receptor binding and functional activity.

Potential, yet Unconfirmed, Therapeutic Targets

Based on the pharmacological activities of analogous compounds, several potential therapeutic targets can be postulated for this compound. It is crucial to emphasize that the following are hypothetical targets and would require extensive experimental validation.

One promising area of investigation is the Sigma-1 Receptor (σ1R) . The σ1R is a chaperone protein implicated in a variety of cellular functions and is a target for novel therapeutics in oncology and neurology. Docking and simulation studies on the structurally similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have identified it as a potential ligand for σ1R.[1] This suggests that aminophenylpiperazine derivatives, including the 3-amino isomer, may also exhibit affinity for this receptor.

Another avenue for exploration lies in the realm of central nervous system (CNS) receptors . Phenylpiperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs) in the brain, including dopamine and serotonin receptors. For instance, in silico studies on other phenylpiperazine derivatives have explored their potential as antagonists for the C-C chemokine receptor type 1 (CCR1), which is involved in inflammatory processes.[2]

A Roadmap for Future Investigation: Proposed Experimental Workflow

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following workflow outlines key experiments that would be essential in identifying and characterizing its biological targets.

G cluster_0 Target Identification cluster_1 Target Validation & Characterization cluster_2 Cellular & In Vivo Studies Compound Synthesis\nand Purification Compound Synthesis and Purification High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis\nand Purification->High-Throughput Screening (HTS) Test Compound HTS HTS Target Identification\n(e.g., Affinity Chromatography, Proteomics) Target Identification (e.g., Affinity Chromatography, Proteomics) HTS->Target Identification\n(e.g., Affinity Chromatography, Proteomics) Binding Assays\n(e.g., Radioligand Binding, SPR) Binding Assays (e.g., Radioligand Binding, SPR) Target Identification\n(e.g., Affinity Chromatography, Proteomics)->Binding Assays\n(e.g., Radioligand Binding, SPR) Functional Assays\n(e.g., cAMP, Calcium Flux) Functional Assays (e.g., cAMP, Calcium Flux) Binding Assays\n(e.g., Radioligand Binding, SPR)->Functional Assays\n(e.g., cAMP, Calcium Flux) Cell-Based Assays\n(e.g., Proliferation, Apoptosis) Cell-Based Assays (e.g., Proliferation, Apoptosis) Functional Assays\n(e.g., cAMP, Calcium Flux)->Cell-Based Assays\n(e.g., Proliferation, Apoptosis) In Vivo Models\n(e.g., Disease Models) In Vivo Models (e.g., Disease Models) Cell-Based Assays\n(e.g., Proliferation, Apoptosis)->In Vivo Models\n(e.g., Disease Models)

Figure 1. A proposed experimental workflow for the identification and validation of therapeutic targets for this compound.

Hypothetical Signaling Pathway: Sigma-1 Receptor Modulation

Should this compound be identified as a sigma-1 receptor ligand, it could modulate a number of downstream signaling pathways. The following diagram illustrates a potential mechanism of action.

Compound Compound σ1R Sigma-1 Receptor Compound->σ1R Binds to IP3R IP3 Receptor σ1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Induces Cellular_Stress_Response Cellular Stress Response Ca_release->Cellular_Stress_Response Cell_Survival Cell Survival Cellular_Stress_Response->Cell_Survival Impacts

References

The Aminophenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminophenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its unique combination of physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its synthetic tractability, has made it a versatile building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the aminophenylpiperazine scaffold in drug discovery, with a focus on its applications in oncology and neuroscience. It includes a detailed analysis of structure-activity relationships, experimental protocols for the synthesis and evaluation of key derivatives, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of Aminophenylpiperazine Derivatives

The biological activity of aminophenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. The following tables summarize the quantitative data for representative compounds in the fields of oncology and antipsychotic drug discovery, highlighting the impact of structural modifications on their potency.

Table 1: Anticancer Activity of Aminophenylpiperazine Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
1 MCF7 (Breast Cancer)18.23 - 100[1]
2 MDA-MB-468 (Breast Cancer)10.34 - 66.78[1]
3 MCF7 (Breast Cancer)0.31 - 120.52[1]
4c SW480 (Colon Cancer)< 1[2]
7c Various Cancer Cell Lines< 100[3]
9c Various Cancer Cell Lines< 100[3]
11d Various Cancer Cell Lines< 100[3]
31 MCF7 (Breast Cancer)18.6[1]
32 MCF7 (Breast Cancer)2.7[1]

Table 2: Antipsychotic Activity of Aminophenylpiperazine Derivatives (Dopamine D2 Receptor Binding Affinity)

CompoundReceptorKi (nM)Reference
AripiprazoleD2++++ (Strong Binding)[4]
AsenapineD2+++[4]
BrexpiprazoleD2+++[4]
CariprazineD2++++ (Strong Binding)[4]
ClozapineD2+[4]
HaloperidolD2++++ (Strong Binding)[4]
OlanzapineD2++[4]
QuetiapineD2+[4]
RisperidoneD2+++[4]
ZiprasidoneD2+++[4]

Key Signaling Pathways

The therapeutic effects of aminophenylpiperazine-based drugs are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways. The following diagrams illustrate the signaling cascades for two important targets: the dopamine D2 receptor and the serotonin transporter.

D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R G_protein Gi/o Protein D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation ERK ERK Signaling Beta_Arrestin->ERK Activation

Figure 1: Dopamine D2 Receptor Signaling Pathway.

The dopamine D2 receptor (D2R) is a G protein-coupled receptor that primarily signals through the Gi/o pathway to inhibit adenylyl cyclase and decrease intracellular cAMP levels.[5][6][7] Aripiprazole, an aminophenylpiperazine derivative, acts as a partial agonist at the D2R, modulating dopaminergic activity.[8] D2Rs can also signal through β-arrestin pathways, which are implicated in different cellular responses.[5]

SERT_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_terminal Presynaptic Terminal Serotonin_out Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_out->SERT Binding Serotonin_in Serotonin (5-HT) SERT->Serotonin_in Reuptake Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition Vesicle Synaptic Vesicle Serotonin_in->Vesicle Packaging

Figure 2: Serotonin Transporter (SERT) and Mechanism of Action of Vortioxetine.

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[9][10][11] Vortioxetine, which features an aminophenylpiperazine moiety, is a potent inhibitor of SERT, leading to increased synaptic serotonin levels.[12]

Experimental Protocols

The synthesis and biological evaluation of aminophenylpiperazine derivatives involve multi-step chemical reactions and a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for the synthesis of two prominent drugs, aripiprazole and vortioxetine, and a general workflow for drug discovery.

Synthesis of Aripiprazole

Aripiprazole is a widely used atypical antipsychotic. One common synthetic route involves the following key steps:

  • Preparation of 4-chlorobutyl p-toluenesulfonate: Tetrahydrofuran is reacted with p-toluenesulfonyl chloride in the presence of a catalyst like zinc chloride.[13][14]

  • Synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2-one: The product from the previous step is reacted with 7-hydroxy-3,4-dihydroquinolin-2-one in the presence of a base.[13][14]

  • Final condensation: The intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to yield aripiprazole.[15] The crude product is often purified by recrystallization from a suitable solvent like ethanol.[14][15]

Synthesis of Vortioxetine

Vortioxetine is an antidepressant with a multimodal mechanism of action. A representative synthesis is as follows:

  • Synthesis of 2-((2,4-dimethylphenyl)thio)aniline: This intermediate is prepared via a nucleophilic aromatic substitution reaction between 2-halonitrobenzene and 2,4-dimethylthiophenol, followed by reduction of the nitro group.[12]

  • Formation of the piperazine ring: The aniline derivative is then reacted with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring, yielding vortioxetine hydrochloride.[12][16]

  • Salt formation: The free base of vortioxetine can be obtained by treatment with a base and then converted to the desired salt, such as the hydrobromide, by reacting with hydrobromic acid.[16]

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Scaffold Selection (Aminophenylpiperazine) B Library Synthesis A->B C Purification & Characterization B->C D Primary Screening (e.g., Receptor Binding Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

References

Spectroscopic and Synthetic Profile of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document compiles representative data and protocols based on closely related analogs and established principles of organic chemistry and analytical techniques. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar substituted phenylpiperazine derivatives and general principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05t1HAr-H (H-5')
~6.30d1HAr-H (H-6')
~6.25s1HAr-H (H-2')
~6.20d1HAr-H (H-4')
~3.80br s2H-NH₂
~3.75t4HPiperazine-H (H-3, H-5)
~3.15t4HPiperazine-H (H-2, H-6)
2.15s3H-COCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~169.0C=O
~152.0Ar-C (C-1')
~148.0Ar-C (C-3')
~130.0Ar-C (C-5')
~108.0Ar-C (C-6')
~105.0Ar-C (C-2')
~101.0Ar-C (C-4')
~49.0Piperazine-C (C-2, C-6)
~45.0Piperazine-C (C-3, C-5)
21.5-COCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000WeakAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch
~1640StrongC=O stretch (amide)
1600, 1500MediumAromatic C=C stretch
1360MediumC-N stretch (amide)
1280MediumC-N stretch (aromatic amine)
850 - 750StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
219High[M]⁺ (Molecular Ion)
176Medium[M - COCH₃]⁺
132High[H₂N-C₆H₄-N(CH₂)₂]⁺
120Medium[H₂N-C₆H₄-N]⁺
92Medium[H₂N-C₆H₄]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of the aforementioned spectroscopic data.

Synthesis of this compound

A plausible synthetic route involves the N-acetylation of 1-(3-aminophenyl)piperazine.

Materials:

  • 1-(3-Aminophenyl)piperazine

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(3-aminophenyl)piperazine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Add a catalytic amount of pyridine or triethylamine (0.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a Gas Chromatography (GC) interface.

  • Data Collection: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Data_Relationship Compound This compound H_NMR ¹H NMR - Proton environment - Connectivity (J-coupling) Compound->H_NMR C_NMR ¹³C NMR - Carbon backbone - Functional groups Compound->C_NMR IR_Spec IR - Functional groups (C=O, N-H) Compound->IR_Spec Mass_Spec MS - Molecular weight - Fragmentation pattern Compound->Mass_Spec

Caption: Interrelation of spectroscopic data for structure elucidation.

This technical guide provides a foundational understanding of the spectroscopic characteristics and a general synthetic approach for this compound. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses for definitive characterization.

An In-depth Technical Guide to the Solubility and Stability of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a molecule of interest in pharmaceutical research. This document details its physicochemical properties, outlines experimental protocols for determining its solubility and stability, and explores its potential biological interactions through a representative signaling pathway.

Physicochemical Properties

This compound is a synthetic organic compound featuring a central piperazine ring, an acetyl group, and a 3-aminophenyl substituent. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 206879-65-4[1]
Molecular Formula C12H17N3O[1]
Molecular Weight 219.28 g/mol [1]
Melting Point 127-129 °CN/A
Predicted pKa 5.35 ± 0.10N/A

Solubility Profile

To provide a comprehensive understanding, this section outlines standard experimental protocols for determining both the kinetic and thermodynamic solubility of the compound.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay (Shake-Flask Method)

This high-throughput method is used for the early assessment of a compound's solubility.

  • Objective: To determine the concentration at which a compound, initially dissolved in an organic solvent, begins to precipitate in an aqueous buffer.

  • Methodology:

    • Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • In a multi-well plate, add the DMSO stock solution to a series of wells containing phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to create a range of concentrations.

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

    • Following incubation, analyze the samples for precipitation. This can be done using nephelometry (light scattering) or by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

    • The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

2.1.2. Thermodynamic Solubility Assay

This method determines the true equilibrium solubility of a compound.

  • Objective: To measure the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, filter the suspensions to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.

    • The thermodynamic solubility is reported in units such as mg/mL or µM.

Stability Profile

Understanding the stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and shelf-life. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and for elucidating the intrinsic stability of a drug substance. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

3.1.1. Experimental Protocol for Forced Degradation

  • Objective: To identify likely degradation products and establish degradation pathways for this compound.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

    • Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products. The structure of significant degradation products can be elucidated using techniques like LC-MS/MS.

Predicted Stability Profile

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Hydrolysis: The amide bond of the acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 1-(3-aminophenyl)piperazine.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.

Potential Signaling Pathway Interactions

Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors in the central nervous system.[2][3] These interactions can modulate downstream signaling cascades, influencing a range of physiological processes.[4][5]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an arylpiperazine compound like this compound, based on its structural similarity to known serotonergic and dopaminergic ligands.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Receptor GPCR (e.g., 5-HT1A or D2 Receptor) Compound->Receptor Binds to G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for this compound.

This diagram depicts the compound acting as an agonist at a Gi/o-coupled GPCR, such as the 5-HT1A or D2 receptor. This interaction leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB, ultimately influencing gene expression related to neuronal function.

Experimental Workflow and Logical Relationships

The successful characterization of this compound requires a systematic approach, as outlined in the workflow diagram below.

G cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation Synthesis Synthesis of This compound Purification Purification & Purity Assessment (HPLC, NMR, MS) Synthesis->Purification Solubility Solubility Assessment (Kinetic & Thermodynamic) Purification->Solubility Stability Stability Studies (Forced Degradation) Purification->Stability Screening In vitro Receptor Binding Assays (e.g., 5-HT, Dopamine receptors) Solubility->Screening Stability->Screening Signaling Cell-based Signaling Pathway Analysis Screening->Signaling

Caption: Experimental workflow for the characterization of this compound.

This workflow illustrates the logical progression from compound synthesis and purification to physicochemical profiling (solubility and stability) and subsequent biological evaluation to determine its potential pharmacological activity.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is limited, the provided protocols offer a robust framework for its comprehensive characterization. The predicted physicochemical properties and potential interactions with key neurological signaling pathways highlight the compound's potential as a subject for further investigation in the field of medicinal chemistry. The systematic application of the outlined experimental workflows will be crucial in elucidating the complete profile of this compound and determining its viability as a drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural motif, featuring a piperazine ring linked to an aminophenyl group, is prevalent in molecules targeting a range of biological pathways. Piperazine derivatives are integral components in the development of therapeutics for neurological disorders, and they also exhibit potential in other areas due to their versatile binding properties.[1] This document provides a detailed protocol for a two-step synthesis of this compound, commencing with a Buchwald-Hartwig amination to form the C-N bond, followed by the reduction of a nitro group.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] Derivatives of piperazine are known to possess a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticonvulsant properties. The title compound, this compound, serves as a crucial building block for more complex molecules in drug discovery programs. Its synthesis is therefore of significant interest to the pharmaceutical industry. The following protocol outlines a reliable and efficient method for its preparation.

Synthesis Overview

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Buchwald-Hartwig Amination: Synthesis of the nitro intermediate, 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone, from 1-bromo-3-nitrobenzene and 1-acetylpiperazine.

  • Step 2: Nitro Group Reduction: Reduction of 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone to the desired product, this compound, using iron powder.

Experimental Protocols

Step 1: Synthesis of 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone

This step employs a palladium-catalyzed Buchwald-Hartwig amination to couple 1-acetylpiperazine with 1-bromo-3-nitrobenzene.[3][4]

Materials and Reagents:

  • 1-Bromo-3-nitrobenzene

  • 1-Acetylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq.), X-Phos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1-bromo-3-nitrobenzene (1.0 eq.) and 1-acetylpiperazine (1.2 eq.) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone as a solid.

Quantitative Data (Representative):

ParameterValue
Scale10 mmol
Reaction Temperature100 °C
Reaction Time18 hours
Expected Yield85-95%
Purity (by HPLC)>98%
Step 2: Reduction of 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone

This step involves the reduction of the nitro group to an amine using iron powder in the presence of an acid.[5]

Materials and Reagents:

  • 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Scheme:

Procedure:

  • In a round-bottom flask, suspend 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization if necessary.

Quantitative Data (Representative):

ParameterValue
Scale8 mmol
Reaction Temperature80 °C
Reaction Time3 hours
Expected Yield90-98%
Purity (by HPLC)>99%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitro Reduction A 1-Bromo-3-nitrobenzene C Pd(OAc)₂ / X-Phos NaOtBu, Toluene, 100°C A->C B 1-Acetylpiperazine B->C I 1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone C->I Yield: 85-95% D Iron (Fe) NH₄Cl, EtOH/H₂O, 80°C I->D P This compound D->P Yield: 90-98%

Caption: Synthetic route to this compound.

Applications and Signaling Pathways

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. While the compound itself is not typically an active pharmaceutical ingredient (API), the aminophenylpiperazine moiety is a common feature in drugs targeting various receptors and enzymes.

The specific signaling pathways modulated by derivatives of this compound are diverse and depend on the final molecular structure. For instance, compounds incorporating this scaffold may be designed to interact with:

  • G-protein coupled receptors (GPCRs): Such as dopamine and serotonin receptors, relevant in the treatment of psychiatric and neurological disorders.

  • Enzymes: Including kinases and other enzymes implicated in cancer and inflammatory diseases.

Due to its role as an intermediate, a specific signaling pathway for this compound itself is not well-defined. Researchers using this compound should consider the biological targets of the final products they intend to synthesize.

Safety and Handling

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive.

  • The final product and intermediates should be handled as potentially hazardous materials. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

The two-step synthesis protocol detailed in this document provides an efficient and reliable method for obtaining high-purity this compound. This versatile intermediate is a valuable starting material for the development of novel therapeutics, and this protocol is intended to support researchers in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Characterization of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a substituted piperazine derivative. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. This document provides detailed application notes and experimental protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Due to the limited availability of specific analytical data for this compound, the protocols provided herein are adapted from established methods for closely related aminophenylpiperazine and other piperazine derivatives. These methods serve as a robust starting point for developing and validating specific analytical procedures for the target compound.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a common and effective approach.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is often employed to ensure good separation of the main compound from any impurities. A typical mobile phase system could be:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

ParameterExpected Value
Retention Time (Rt)Compound-specific; to be determined
Purity (by area %)> 98% (typical for pure substance)
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000

Logical Workflow for HPLC Method Development

HPLC_Workflow A Define Analytical Goal (Purity, Quantification) B Select HPLC Mode (Reversed-Phase) A->B C Choose Column (C18, C8) B->C D Select Mobile Phase (Water/ACN, Buffers) C->D E Optimize Gradient/Isocratic Elution D->E F Set Detection Wavelength E->F G Validate Method (Linearity, Accuracy, Precision) F->G

Caption: Workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For compounds containing amine functionalities like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C, hold for 5 min.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA)[1].

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

Data Presentation: GC-MS Fragmentation Data

ParameterExpected Information
Retention Time (Rt)Compound-specific; to be determined
Molecular Ion (M+)Expected m/z corresponding to the derivatized compound
Key Fragment IonsCharacteristic fragments of the piperazine ring and the substituted phenyl group

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Sample B Add Derivatizing Agent (e.g., BSTFA or TFAA) A->B C Heat Mixture B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G G F->G Data Analysis (Mass Spectrum Interpretation)

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound. The position of the amino group on the phenyl ring (meta position) will result in a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum compared to its ortho and para isomers.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • ¹H NMR: Standard proton acquisition parameters.

    • ¹³C NMR: Standard carbon acquisition with proton decoupling.

Data Presentation: Expected NMR Chemical Shifts

Protons/CarbonsExpected Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
Acetyl CH₃~2.1s
Piperazine CH₂ (adjacent to C=O)~3.6-3.8t
Piperazine CH₂ (adjacent to N-Aryl)~3.0-3.2t
Aromatic CH (Phenyl ring)~6.2-7.2m
Amino NH₂Broad singlet (variable)br s
Carbonyl C=O~168-170-
Piperazine C (adjacent to C=O)~41-46-
Piperazine C (adjacent to N-Aryl)~48-50-
Aromatic C~110-150-

Signaling Pathway for NMR Isomer Differentiation

NMR_Isomer_Differentiation cluster_spectra Expected ¹H NMR Aromatic Splitting Patterns Compound Aminophenylpiperazin-1-yl]ethanone Isomers Ortho Ortho-amino Isomer Compound->Ortho Meta Meta-amino Isomer (Target Compound) Compound->Meta Para Para-amino Isomer Compound->Para Ortho_Pattern Complex multiplet Ortho->Ortho_Pattern Meta_Pattern Four distinct signals Meta->Meta_Pattern Para_Pattern Two doublets (AA'BB' system) Para->Para_Pattern

References

Comprehensive Analytical Protocols for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Chromatographic Analysis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone.

This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the qualitative and quantitative analysis of this compound. These protocols are designed to be adaptable for impurity profiling, stability testing, and pharmacokinetic studies.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for ensuring its quality, purity, and for studying its metabolic fate. This application note outlines starting protocols for both HPLC-UV and GC-MS analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These properties inform the selection of appropriate analytical techniques and conditions.

PropertyValueSource
Molecular FormulaC₁₂H₁₇N₃O-
Molecular Weight219.28 g/mol [1][2]
CAS Number206879-65-4[1]
AppearanceSolid (predicted)
pKa (most basic)~7.5 (piperazine nitrogen)Predicted
logP~1.5Predicted

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound. The presence of an aromatic amine and a ketone functional group suggests good UV absorbance, making UV detection a suitable choice.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Phosphate buffer salts.

  • This compound reference standard.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the method.

4. Method Validation Parameters The following parameters should be assessed to validate the HPLC method according to ICH guidelines:

ParameterSpecification
Specificity The peak for the analyte should be well-resolved from any impurities or degradation products.
Linearity R² ≥ 0.999 over a range of concentrations (e.g., 1-200 µg/mL).
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Sample Sample Analysis Dev1 Select Column and Mobile Phase Dev2 Optimize Gradient and Flow Rate Dev1->Dev2 Dev3 Determine Optimal Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity and Range Val1->Val2 Val3 Accuracy and Precision Val2->Val3 Val4 LOD and LOQ Val3->Val4 Val5 Robustness Val4->Val5 Sample1 Prepare Standard and Sample Solutions Val5->Sample1 Validated Method Sample2 System Suitability Test Sample1->Sample2 Sample3 Inject Samples and Analyze Data Sample2->Sample3

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software.

  • Autosampler.

  • GC capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • High-purity helium as carrier gas.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or trifluoroacetic anhydride - TFAA).

  • Anhydrous solvents (e.g., acetonitrile, pyridine).

  • This compound reference standard.

2. GC-MS Conditions

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial: 100 °C (hold for 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Sample Preparation (with Derivatization)

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Expected Mass Fragmentation The mass spectrum of the derivatized or underivatized compound is expected to show characteristic fragments. For the underivatized molecule, key fragmentation would likely involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen. Common fragments for phenylpiperazines include ions at m/z 56 (C₃H₆N⁺) and cleavage resulting in the loss of C₂H₄N.[3]

Workflow for GC-MS Sample Analysis

GCMS_Workflow Start Sample Prep Sample Preparation (e.g., Extraction, Concentration) Start->Prep Deriv Derivatization (e.g., Silylation) Prep->Deriv If necessary Inject GC-MS Injection Prep->Inject Direct Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Ionize Ionization (EI) Sep->Ionize Detect Mass Detection Ionize->Detect Data Data Analysis (Library Search, Quantification) Detect->Data

Caption: General workflow for GC-MS analysis of this compound.

Data Presentation

Table 1: Summary of Proposed HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic acid in Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Table 2: Summary of Proposed GC-MS Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Temperature Program 100 °C to 300 °C at 15 °C/min
Ionization Electron Ionization (70 eV)
Derivatization Recommended (e.g., BSTFA)

Conclusion

The HPLC and GC-MS methods outlined in this document provide a strong starting point for the analysis of this compound. It is essential that these methods are fully validated in the user's laboratory to ensure they are suitable for their intended purpose. The provided protocols and workflows offer a systematic approach to achieving reliable and accurate analytical results for this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a compound belonging to the arylpiperazine class of molecules. Arylpiperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including effects on the central nervous system (CNS) and potential as anticancer agents. This document outlines detailed protocols for assessing the compound's activity through cytotoxicity screening, as well as its interaction with key biological targets such as serotonin and sigma-1 receptors.

Introduction

This compound is a synthetic compound featuring a core arylpiperazine scaffold. This structural motif is present in numerous clinically approved drugs targeting a variety of receptors. Based on the activities of structurally related compounds, it is hypothesized that this molecule may exhibit activity at serotonergic and sigma receptors, suggesting potential therapeutic applications in neurological disorders or oncology. The following protocols are designed to investigate these potential activities in a laboratory setting.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described in vitro assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer25.8
MCF-7Breast Cancer32.1
A549Lung Cancer45.5
PC-3Prostate Cancer18.9

Table 2: Receptor Binding Affinity of this compound

ReceptorRadioligandKᵢ (nM)
Serotonin 5-HT₁A[³H]8-OH-DPAT15.2
Serotonin 5-HT₂A[³H]Ketanserin58.7
Sigma-1--INVALID-LINK---Pentazocine8.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cultured mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Serotonin Receptor Binding Assay

This protocol measures the binding affinity of this compound to serotonin receptors (e.g., 5-HT₁A and 5-HT₂A) using a competitive radioligand binding assay.

Materials:

  • This compound

  • Cell membranes expressing the target serotonin receptor subtype (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding inhibitor (e.g., 10 µM serotonin)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of this compound in the binding buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and then calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Serotonin_Signaling Simplified Serotonin 5-HT2A Receptor Signaling serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Simplified Serotonin 5-HT2A Receptor Signaling
Sigma-1 Receptor Binding Assay

This protocol determines the affinity of this compound for the sigma-1 receptor.

Materials:

  • This compound

  • Membrane preparations from tissues or cells with high sigma-1 receptor expression (e.g., guinea pig liver or transfected cells)

  • Radioligand: --INVALID-LINK---Pentazocine

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding inhibitor: 10 µM Haloperidol

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration around its Kₑ), and a range of concentrations of this compound in the binding buffer.

  • Total and Non-specific Binding: For total binding, the test compound is omitted. For non-specific binding, a high concentration of haloperidol is included.

  • Incubation: Incubate the mixture at 37°C for 120 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in buffer.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Determine the specific binding and calculate the IC₅₀ and Kᵢ values as described for the serotonin receptor binding assay.

Sigma1_Signaling Simplified Sigma-1 Receptor Signaling Pathway ligand Ligand (e.g., Arylpiperazine) sigma1_bip Sigma-1 Receptor-BiP Complex (Inactive) ligand->sigma1_bip Binding sigma1_active Sigma-1 Receptor (Active) sigma1_bip->sigma1_active Dissociation from BiP ip3r IP3 Receptor sigma1_active->ip3r Modulation ca_mobilization Ca²⁺ Mobilization ip3r->ca_mobilization downstream Downstream Signaling (e.g., Cell Survival, Proliferation) ca_mobilization->downstream

Simplified Sigma-1 Receptor Signaling Pathway

Disclaimer

The provided data are hypothetical and for illustrative purposes only. The protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. All experiments should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Catalog Number: Varies by supplier

Molecular Formula: C₁₂H₁₇N₃O[1]

Molecular Weight: 219.28 g/mol [1]

CAS Number: 206879-65-4[1]

Background

This compound is a synthetic compound belonging to the phenylpiperazine class of molecules. The piperazine ring is a common scaffold in medicinal chemistry and is found in numerous biologically active compounds.[2] Derivatives of phenylpiperazine have been investigated for a wide range of therapeutic applications due to their versatile binding properties.

Recent studies on structurally related piperazine derivatives have demonstrated their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[3] Other documented activities of piperazine-containing compounds include antimicrobial and antifungal properties,[4] inhibition of equilibrative nucleoside transporters (ENTs),[5] and interaction with sigma-1 receptors, which are overexpressed in some tumors.[6]

These application notes provide a hypothetical framework for investigating the potential anti-cancer effects of this compound, focusing on its potential role as a PARP inhibitor in human breast cancer cells. The provided protocols are based on established methodologies for similar compounds.

Hypothetical Signaling Pathway: PARP Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as a PARP inhibitor, leading to apoptosis in cancer cells with DNA damage.

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated DNA Repair cluster_2 Inhibition and Apoptosis DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Synthesis PARP1->PAR_Polymer PARP_Inhibition PARP1 Inhibition PARP1->PARP_Inhibition Repair_Proteins Recruitment of Repair Proteins PAR_Polymer->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Compound This compound Compound->PARP_Inhibition DSB Double-Strand Breaks (During Replication) PARP_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of PARP1 inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of a human breast cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

PARP1 Activity Assay (Colorimetric)

This protocol measures the catalytic activity of PARP1 in the presence of the test compound.

Materials:

  • PARP1/Apoptosis Universal Colorimetric Assay Kit (or similar)

  • Recombinant human PARP1 enzyme

  • This compound

  • Olaparib (positive control inhibitor)

  • 96-well plate coated with histones

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • To the histone-coated wells, add the reaction buffer provided in the kit.

  • Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM), Olaparib, or vehicle control.

  • Add recombinant PARP1 enzyme to all wells except the blank.

  • Initiate the reaction by adding biotinylated NAD⁺ and incubate for 1 hour at room temperature.

  • Wash the wells multiple times with the provided wash buffer.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the wells again to remove unbound conjugate.

  • Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition of PARP1 activity for each compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Start Culture MCF-7 Cells Seed Seed 5x10³ cells/well in 96-well plate Start->Seed Incubate_24h Incubate 24h Seed->Incubate_24h Add_Compound Add Compound to Wells Incubate_24h->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of Compound (0.1 µM - 100 µM) Prepare_Dilutions->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Dissolve Formazan with DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the cell viability (MTT) assay.

Data Presentation

The following tables present hypothetical data from the described experiments.

Table 1: Effect of this compound on MCF-7 Cell Viability

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.1 ± 4.8
5021.3 ± 3.9
1008.9 ± 2.1
IC₅₀ (µM) ~12.5

Table 2: In Vitro PARP1 Inhibition Activity

CompoundIC₅₀ (µM)
This compound18.5
Olaparib (Positive Control)0.005

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay Inconsistent cell seeding; Edge effects in the plateEnsure a homogenous cell suspension before seeding; Avoid using the outer wells of the 96-well plate.
Low signal in PARP1 assay Inactive enzyme; Incorrect buffer conditionsUse a fresh aliquot of PARP1 enzyme; Ensure all kit components are properly stored and buffers are at the correct pH.
Compound precipitates in media Poor solubilityLower the final concentration of DMSO to <0.5%; Prepare a fresh stock solution of the compound.

References

Application Notes and Protocols for the Development of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of novel derivatives of 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone. This scaffold is a valuable starting point for the development of new therapeutic agents due to the prevalence of the arylpiperazine motif in a wide range of biologically active compounds. The protocols outlined below focus on the derivatization of the primary amino group to generate amide and sulfonamide libraries, which are common strategies in medicinal chemistry to explore structure-activity relationships (SAR).[1][2]

Application Notes: Amide Derivatives

The synthesis of amide derivatives from the 3-amino group of this compound offers a robust strategy for developing new chemical entities. The resulting N-(3-(4-acetylpiperazin-1-yl)phenyl)amide scaffold can be tailored to interact with a variety of biological targets. Arylpiperazine-containing amides have been successfully developed as inhibitors of various kinases and as ligands for G-protein coupled receptors (GPCRs).[3]

For instance, piperazine amides have been investigated as potent inhibitors of the c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory signaling pathways.[1] Furthermore, complex amide derivatives incorporating a piperazine moiety have shown high efficacy as kinase inhibitors targeting FLT3 and CDKs, which are implicated in acute myeloid leukemia.

Illustrative Biological Data for Hypothetical Amide Derivatives

The following table presents hypothetical structures of amide derivatives of this compound and representative biological data based on activities reported for structurally related compounds in the literature. This data is for illustrative purposes to guide a screening campaign.

Compound IDR Group (Acyl Moiety)TargetActivity (IC₅₀, nM)
AMD-01 BenzoylKinase A150
AMD-02 4-ChlorobenzoylKinase A75
AMD-03 4-MethoxybenzoylKinase A250
AMD-04 Thiophene-2-carbonylKinase B98
AMD-05 Pyridine-4-carbonylKinase B120

Experimental Protocol: Synthesis of Amide Derivatives

This protocol details a general method for the acylation of this compound with an acid chloride to yield the corresponding amide derivative.

2.1. Materials

  • This compound

  • Substituted acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

2.2. Procedure

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL per 1 g of starting material).

  • Add triethylamine (1.2 eq.) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

2.3. Characterization The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Sulfonamide Derivatives

The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] Derivatizing this compound with various sulfonyl chlorides can produce a library of N-(3-(4-acetylpiperazin-1-yl)phenyl)sulfonamides with diverse therapeutic potential. For example, piperazine-containing sulfonamides have been explored as inhibitors of glycine transporter-1 (GlyT-1) and as potent anticancer agents.

Illustrative Biological Data for Hypothetical Sulfonamide Derivatives

This table shows hypothetical structures and representative biological data for sulfonamide derivatives, based on activities of related compounds, to guide initial screening efforts.

Compound IDR Group (Sulfonyl Moiety)TargetActivity (Kᵢ, nM)
SULF-01 BenzenesulfonylGPCR A85
SULF-02 4-ToluenesulfonylGPCR A50
SULF-03 4-NitrobenzenesulfonylGPCR A110
SULF-04 Thiophene-2-sulfonylEnzyme C200
SULF-05 N,N-DimethylsulfamoylEnzyme C350

Experimental Protocol: Synthesis of Sulfonamide Derivatives

This protocol provides a general procedure for the sulfonylation of this compound.

4.1. Materials

  • This compound

  • Substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and an organic base (e.g., TEA)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

4.2. Procedure

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine (10 mL per 1 g of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide derivative.

4.3. Characterization Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Reagents cluster_3 Products A This compound B Amide Synthesis A->B C Sulfonamide Synthesis A->C F N-Acyl Derivatives B->F G N-Sulfonyl Derivatives C->G D R-COCl (Acid Chloride) D->B E R-SO2Cl (Sulfonyl Chloride) E->C

Caption: Synthetic workflow for amide and sulfonamide derivatives.

Diagram 2: Illustrative Signaling Pathway (PI3K/Akt)

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Arylpiperazine_Inhibitor Arylpiperazine Kinase Inhibitor Arylpiperazine_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific literature available that characterizes or validates the use of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone as a chemical probe for a specific biological target. The following application notes and protocols are hypothetical and constructed based on the known biological activities of structurally related phenylpiperazine compounds. Researchers should perform initial target identification and validation studies before using this compound as a probe.

Introduction

This compound is a synthetic organic compound featuring a phenylpiperazine scaffold. This structural motif is prevalent in a wide range of biologically active molecules, particularly those targeting central nervous system (CNS) receptors. While this specific compound is commercially available as a chemical building block, its biological activity and potential as a chemical probe are not yet established.

Based on the activities of closely related analogs, potential applications for this compound could lie in the exploration of:

  • Sigma Receptors (σR): Phenylpiperazine derivatives have shown affinity for sigma receptors, particularly the sigma-1 receptor (σ1R), which is implicated in a variety of neurological disorders and cancers.

  • Dopamine Receptors (DR): The phenylpiperazine core is a well-established pharmacophore for dopamine D2-like receptor antagonists.

  • Serotonin Receptors (5-HTR): Numerous serotonin receptor ligands, including agonists and antagonists, incorporate the phenylpiperazine structure.

These application notes provide a speculative framework for researchers to investigate the potential of this compound as a chemical probe for these receptor families.

Potential Target: Sigma-1 Receptor (σ1R)

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in cellular signaling and stress responses. A structurally similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been identified as a potential ligand for σ1R.

The following table presents hypothetical binding affinity and selectivity data for this compound against the sigma-1 receptor. This data is for illustrative purposes only and must be experimentally determined.

TargetBinding Affinity (Ki, nM)Selectivity vs. σ2R (fold)
Sigma-1 Receptor50>100

This protocol describes a competitive binding assay to determine the affinity of this compound for the human sigma-1 receptor.

Materials:

  • HEK293 cell membranes expressing human σ1R

  • --INVALID-LINK---pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats (GF/B)

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of --INVALID-LINK---pentazocine (final concentration ~1 nM).

    • 100 µL of HEK293-hσ1R cell membranes (20-40 µg of protein).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through GF/B filter mats using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the Ki value of the test compound.

sigma1_pathway probe This compound sigma1 Sigma-1 Receptor (ER) probe->sigma1 Binds ip3r IP3R sigma1->ip3r Modulates ca_er Ca²⁺ (ER) ip3r->ca_er Regulates Release mito Mitochondria ca_er->mito Uptake ca_mito Ca²⁺ (Mitochondria) cell_survival Cell Survival / Apoptosis ca_mito->cell_survival mito->ca_mito ros ROS Production mito->ros ros->cell_survival d2r_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture Culture CHO-hD2R Cells compound_prep Prepare Serial Dilutions of Test Compound pre_incubation Pre-incubate Cells with Compound cell_culture->pre_incubation compound_prep->pre_incubation agonist_addition Add Dopamine (EC₈₀) pre_incubation->agonist_addition forskolin_addition Add Forskolin agonist_addition->forskolin_addition incubation Incubate for 30 min forskolin_addition->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_measurement Measure cAMP Levels cell_lysis->cAMP_measurement data_analysis Calculate IC₅₀ cAMP_measurement->data_analysis

Application Notes and Protocols for Radiolabeling of Piperazine Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a versatile class of compounds that have been successfully radiolabeled for in vivo imaging of various biological targets using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Their unique scaffold allows for modifications that can be tailored to target specific receptors, enzymes, and transporters, making them valuable tools in neuroscience, oncology, and cardiology research. This document provides detailed application notes and experimental protocols for the radiolabeling of piperazine derivatives with common radioisotopes.

Key Radioisotopes and Labeling Chemistries

The choice of radioisotope depends on the imaging modality (PET or SPECT), the required half-life for the biological process being studied, and the available radiochemistry infrastructure. Commonly used radioisotopes for labeling piperazine derivatives include:

  • PET Isotopes:

    • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C is suitable for studying rapid biological processes. Labeling is typically achieved through ¹¹C-methylation of a suitable precursor.

    • Fluorine-18 (¹⁸F): Its longer half-life of 109.8 minutes allows for more complex radiosynthesis and longer imaging studies. ¹⁸F is typically introduced via nucleophilic substitution on an activated precursor.

    • Gallium-68 (⁶⁸Ga): With a half-life of 68 minutes and availability from a generator, ⁶⁸Ga is convenient for clinical PET imaging. It is chelated to the piperazine derivative via a suitable chelator like DOTA.

  • SPECT Isotopes:

    • Technetium-99m (⁹⁹mTc): The most widely used SPECT isotope due to its ideal gamma energy (140 keV) and 6-hour half-life. It is typically coordinated to the piperazine derivative through a chelating moiety.

    • Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I): These isotopes of iodine can be incorporated into piperazine derivatives, often for SPECT imaging of receptors in the central nervous system.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the radiosynthesis of representative radiolabeled piperazine derivatives.

Table 1: PET Radiotracers - Radiolabeling Parameters and Quality Control

RadiotracerTargetPrecursorRadioisotopeRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/μmol)
--INVALID-LINK---(S)-1Sigma-2 ReceptorDesmethyl precursor¹¹C53 ± 7%> 99%> 100
[¹⁸F]FEt-PPZSigma-1 Receptor1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone¹⁸F32 ± 5.8%> 95%Not Reported
[¹⁸F]FBPC01Sigma-1 ReceptorCorresponding tosylate precursor¹⁸FNot specified> 97%> 112
[⁶⁸Ga]Ga-DOTA-palbociclibCDK4/6DOTA-palbociclib⁶⁸Ga> 95%> 95%Not Reported

Table 2: SPECT Radiotracers - Radiolabeling Parameters and Quality Control

RadiotracerTargetPrecursorRadioisotopeRadiochemical Purity
⁹⁹mTc(CO)₃-[2]5-HT₇ Receptor1-(3-nitropyridin-2-yl)piperazine derivative (Compound 6)⁹⁹mTc> 94%
⁹⁹mTc(CO)₃-[3]5-HT₇ Receptor1-(3-nitropyridin-2-yl)piperazine derivative (Compound 7)⁹⁹mTc> 94%
[¹²⁵I]o-BONSigma ReceptorTributyltin precursor¹²⁵IHigh
[¹²⁵I]m-BONSigma ReceptorTributyltin precursor¹²⁵IHigh

Experimental Protocols

Protocol 1: ¹¹C-Methylation of a Piperazine Derivative for Sigma-2 Receptor Imaging

This protocol is based on the synthesis of --INVALID-LINK---(S)-1.[4][5]

1. Precursor: Desmethyl-analog of the target piperazine derivative.

2. Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.

3. Radiolabeling Reaction:

  • The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF).

  • A base (e.g., potassium carbonate) is added to the solution.

  • [¹¹C]CH₃I is bubbled through the reaction mixture at an elevated temperature (e.g., 80-100°C).

  • The reaction is allowed to proceed for a short duration (e.g., 5-10 minutes).

4. Purification:

  • The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.

5. Quality Control:

  • Radiochemical Purity: Assessed by analytical HPLC.

  • Chemical Purity: Assessed by analytical HPLC with a UV detector.

  • Specific Activity: Calculated by dividing the total radioactivity by the molar amount of the compound.

Radiosynthesis_Workflow_11C cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Radiolabeling cluster_3 Purification & QC Cyclotron Cyclotron (14N(p,α)11C) CO2_to_CH4 [11C]CO2 -> [11C]CH4 Cyclotron->CO2_to_CH4 CH4_to_CH3I [11C]CH4 -> [11C]CH3I CO2_to_CH4->CH4_to_CH3I Reaction [11C]Methylation (Base, Solvent, Heat) CH4_to_CH3I->Reaction Precursor Piperazine Precursor Precursor->Reaction HPLC_Purification HPLC Purification Reaction->HPLC_Purification QC Quality Control (Purity, Molar Activity) HPLC_Purification->QC Final_Product Final Radiolabeled Piperazine Derivative QC->Final_Product

Caption: Workflow for ¹¹C-methylation of a piperazine derivative.

Protocol 2: ¹⁸F-Fluorination of a Piperazine Derivative for Sigma-1 Receptor Imaging

This protocol is a general procedure based on the synthesis of ¹⁸F-labeled piperazine analogues.[6][7][8]

1. Precursor: A piperazine derivative with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution.

2. [¹⁸F]Fluoride Production and Activation:

  • [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction.

  • The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin.

  • It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile/water.

  • The water is removed by azeotropic distillation.

3. Radiolabeling Reaction:

  • The precursor, dissolved in a suitable solvent (e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]fluoride-Kryptofix complex.

  • The reaction mixture is heated (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).

4. Purification:

  • The crude reaction mixture is purified by semi-preparative HPLC.

5. Formulation and Quality Control:

  • The HPLC fraction containing the product is collected, diluted with water, and passed through a C18 Sep-Pak cartridge.

  • The radiotracer is eluted from the cartridge with ethanol and formulated in sterile saline.

  • Quality control includes analytical HPLC for radiochemical and chemical purity, and measurement of molar activity.

Radiosynthesis_Workflow_18F cluster_0 [18F]Fluoride Production cluster_1 [18F]Fluoride Activation cluster_2 Radiolabeling cluster_3 Purification & QC Cyclotron Cyclotron (18O(p,n)18F) Trapping Anion Exchange Resin Cyclotron->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (Solvent, Heat) Drying->Reaction Precursor Piperazine Precursor (with leaving group) Precursor->Reaction HPLC_Purification HPLC Purification Reaction->HPLC_Purification Formulation Formulation in Saline HPLC_Purification->Formulation QC Quality Control Formulation->QC Final_Product Final [18F]-labeled Piperazine Derivative QC->Final_Product

Caption: Workflow for ¹⁸F-fluorination of a piperazine derivative.

Protocol 3: ⁹⁹mTc-Labeling of a Piperazine Derivative for 5-HT₇ Receptor Imaging

This protocol is based on the synthesis of ⁹⁹mTc(CO)₃-labeled 1-(2-Pyridyl)piperazine derivatives.[3][9][10]

1. Precursor: A piperazine derivative functionalized with a chelating group capable of coordinating to the fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺ core.

2. Preparation of fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺:

  • Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator is used.

  • The pertechnetate is reacted with a source of carbon monoxide (e.g., using a commercially available kit) in the presence of a reducing agent at an elevated temperature.

3. Radiolabeling Reaction:

  • The piperazine precursor is dissolved in a suitable solvent (e.g., saline or a buffer).

  • The freshly prepared fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺ solution is added to the precursor solution.

  • The reaction mixture is incubated at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 20-30 minutes).

4. Quality Control:

  • Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or HPLC.

  • Stability: The stability of the radiolabeled compound is assessed in saline and serum over time.

Radiosynthesis_Workflow_99mTc cluster_0 [99mTc]Pertechnetate cluster_1 [99mTc(CO)3]+ Precursor Synthesis cluster_2 Radiolabeling cluster_3 Quality Control Generator 99Mo/99mTc Generator Reaction_Tricarbonyl Reaction with [99mTc]O4- Generator->Reaction_Tricarbonyl Tricarbonyl_Kit Tricarbonyl Kit Tricarbonyl_Kit->Reaction_Tricarbonyl Reaction_Labeling Coordination Reaction (Heat) Reaction_Tricarbonyl->Reaction_Labeling Piperazine_Precursor Piperazine Precursor (with chelator) Piperazine_Precursor->Reaction_Labeling Radio_TLC_HPLC Radio-TLC/HPLC Reaction_Labeling->Radio_TLC_HPLC Stability_Test Stability in Saline/Serum Radio_TLC_HPLC->Stability_Test Final_Product Final [99mTc]-labeled Piperazine Derivative Stability_Test->Final_Product

Caption: Workflow for ⁹⁹mTc-labeling of a piperazine derivative.

In Vivo Imaging Applications

Radiolabeled piperazine derivatives have been instrumental in the in vivo visualization and quantification of various biological targets. For instance:

  • Sigma Receptors: Overexpressed in many types of tumors, making radiolabeled piperazine derivatives potential probes for cancer imaging.[4][5]

  • Serotonin Receptors (e.g., 5-HT₇): Implicated in neurological disorders and glioblastoma, these receptors can be targeted with specific radiolabeled piperazine ligands for brain imaging and tumor characterization.[3][9][10]

  • Cyclin-Dependent Kinases (CDK4/6): These are key regulators of the cell cycle and are important targets in cancer therapy. [⁶⁸Ga]-labeled piperazine-containing inhibitors can be used to assess target engagement.[11]

Conclusion

The piperazine scaffold provides a robust platform for the development of novel radiotracers for in vivo imaging. The choice of radionuclide and labeling strategy can be adapted to suit the specific biological target and the desired imaging application. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical sciences and drug development.

References

Application Notes and Protocols for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and use of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone in various biological studies. This document includes detailed protocols for preparing the compound, assessing its stability, and conducting in vitro cellular assays. Additionally, potential signaling pathways are illustrated to guide mechanistic studies.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 206879-65-4
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Appearance Solid
Storage Store at room temperature.

Formulation Protocols

The solubility and stability of this compound in aqueous solutions for biological assays are critical for obtaining reliable and reproducible results. Piperazine derivatives are generally soluble in organic solvents and can often be dissolved in aqueous buffers with the aid of a co-solvent.[1][2]

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity.[1]

Preparation of Working Solutions

Protocol:

  • Thaw a frozen aliquot of the stock solution at room temperature.

  • Serially dilute the stock solution in sterile cell culture medium or the appropriate biological buffer (e.g., Phosphate-Buffered Saline - PBS) to the desired final concentrations for your experiment.

  • Ensure thorough mixing by vortexing or gentle pipetting.

  • Use the freshly prepared working solutions for your assays immediately.

Stability Assessment

A preliminary stability assessment is recommended to ensure the integrity of the compound under your specific experimental conditions.

Preliminary Stability in Aqueous Buffer

Protocol:

  • Prepare a working solution of this compound in your chosen biological buffer at a relevant concentration.

  • Incubate the solution under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration and purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A significant decrease in the parent compound peak area over time would indicate instability.

In Vitro Experimental Protocols

The following are general protocols for assessing the biological activity of this compound in cell-based assays. These protocols are starting points and should be optimized for your specific cell line and experimental goals.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analysis: Analyze the samples by flow cytometry.

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic / NecroticPositivePositive

Potential Signaling Pathways

Based on the biological activities of related piperazine-containing compounds, this compound may interact with signaling pathways such as the Sigma-1 receptor and PARP1 pathways.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and is implicated in various cellular processes, including cell survival and stress responses.[3][4][5]

Sigma1_Receptor_Pathway Ligand 1-[4-(3-Aminophenyl) piperazin-1-yl]ethanone S1R Sigma-1 Receptor (ER) Ligand->S1R IP3R IP3 Receptor S1R->IP3R Modulates CellSurvival Cell Survival S1R->CellSurvival Promotes Neuroprotection Neuroprotection S1R->Neuroprotection Promotes Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake ROS ROS Production Ca_Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

Potential Sigma-1 Receptor Signaling Pathway.
PARP1 Signaling in DNA Damage Response

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP1 can lead to the accumulation of double-strand breaks and cell death, especially in cancer cells with deficient homologous recombination repair.[6][7][8]

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activates Replication_Fork Collapsed Replication Fork DNA_SSB->Replication_Fork PAR PARylation PARP1->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor 1-[4-(3-Aminophenyl) piperazin-1-yl]ethanone (Potential Inhibitor) Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Deficient HR-Deficient Cancer Cell DNA_DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Potential PARP1 Inhibition Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Experimental_Workflow Start Start: Compound This compound Formulation Formulation: Prepare Stock & Working Solutions Start->Formulation Stability Preliminary Stability Assessment Formulation->Stability Cell_Viability Cell Viability Assay (e.g., MTT) Determine IC₅₀ Stability->Cell_Viability Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Western_Blot Target Validation: Western Blot for Pathway Proteins (e.g., p-AKT, cleaved PARP) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis

General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aminophenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenylpiperazines. The following sections address common challenges encountered during key synthetic steps, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: N-Arylation of Piperazine (e.g., Buchwald-Hartwig Amination)

Question 1: Why is the yield of my N-arylpiperazine derivative consistently low?

Answer: Low yields in the N-arylation of piperazine, particularly in Buchwald-Hartwig amination, can arise from several factors related to the catalyst system, reaction conditions, and reagents.[1]

Potential Causes & Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for an efficient reaction. For electron-rich aryl halides, ligands that are both electron-rich and sterically hindered are often necessary.[1]

    • Troubleshooting: Screen a variety of phosphine ligands (e.g., RuPhos, XPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to identify the optimal combination for your specific substrates.[2]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions. While strong bases like sodium tert-butoxide (NaOtBu) are effective, they can be incompatible with sensitive functional groups.[2]

    • Troubleshooting: If your starting material is degrading, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.

    • Troubleshooting: If you observe poor solubility, a more polar co-solvent might be beneficial. Avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst.[2]

  • Reaction Temperature and Time: Suboptimal temperature can lead to either an incomplete reaction or decomposition of starting materials or products.

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A typical temperature range is 80-110 °C.[3]

Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

Answer: The formation of the bis-arylated byproduct is a common selectivity issue in the N-arylation of piperazine. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.

Potential Causes & Troubleshooting Steps:

  • Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation, but this can complicate purification.

    • Troubleshooting: A starting point of 1.5 to 2.0 equivalents of piperazine is often recommended. Slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can also help.

  • Protecting Groups: For complete control over selectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The protecting group can be removed after the arylation step.

  • Reaction Time: Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.

    • Troubleshooting: Closely monitor the reaction and work it up promptly upon completion.

Question 3: I am observing significant hydrodehalogenation (reduction) of my aryl halide. What is the cause and how can I minimize it?

Answer: Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.

Potential Causes & Troubleshooting Steps:

  • Catalyst System: Certain palladium-ligand combinations can be more prone to promoting hydrodehalogenation.

    • Troubleshooting: Experiment with different phosphine ligands. Sometimes, a less electron-rich ligand can disfavor this side reaction.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.

    • Troubleshooting: Try running the reaction at a lower temperature for a longer period. Ensure that your reagents and solvent are anhydrous, as water can sometimes be a proton source for this side reaction.

Part 2: Reduction of the Aromatic Nitro Group

Question 4: My nitro group reduction is incomplete or giving a low yield. What are the common causes?

Answer: Incomplete reduction of the aromatic nitro group to an amine can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary depending on the substrate. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) and catalytic transfer hydrogenation (e.g., ammonium formate, Pd/C).[4][5]

    • Troubleshooting: If one method is giving low yields, consider switching to an alternative. For example, if catalytic hydrogenation is sluggish, catalytic transfer hydrogenation with ammonium formate can be a milder and efficient alternative.[4][6]

  • Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Ni) can lose activity over time due to improper storage, handling, or poisoning by impurities in the starting material or solvent.

    • Troubleshooting: Use a fresh batch of catalyst. Ensure your starting material is sufficiently pure.

  • Insufficient Reducing Agent: In catalytic transfer hydrogenation, the amount of the hydrogen donor (e.g., ammonium formate) is crucial.

    • Troubleshooting: Ensure you are using a sufficient excess of the hydrogen donor. A common starting point is 3-5 equivalents.[5]

Question 5: How can I selectively reduce the nitro group without affecting other functional groups in my molecule?

Answer: Achieving chemoselectivity is a primary challenge when other reducible functional groups are present. The choice of reducing agent and reaction conditions is critical.[7]

Potential Causes & Troubleshooting Steps:

  • Harsh Reducing Agents: Some reducing systems can be too harsh and reduce multiple functional groups. For instance, catalytic hydrogenation with Pd/C can sometimes reduce other groups like alkenes or cause dehalogenation.[8]

    • Troubleshooting: Catalytic transfer hydrogenation with ammonium formate and Pd/C is often a milder and more selective method.[4][5] For substrates with halogens, using platinum on carbon (Pt/C) with ammonium formate can be a good alternative to avoid hydrodehalogenation.[9][10] Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent is another excellent choice for selectively reducing nitro groups in the presence of sensitive functionalities like nitriles, esters, and halogens.[11]

Part 3: Purification and Impurities

Question 6: I am having difficulty purifying my final aminophenylpiperazine product. What are common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of structurally similar impurities. Common impurities include starting materials, byproducts from side reactions, and residual catalyst.[12][13]

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide/nitrophenylpiperazine and piperazine.

    • Purification: These can often be removed by column chromatography on silica gel. Adjusting the eluent polarity should allow for separation.

  • Bis-arylated Piperazine: This is a common byproduct from the N-arylation step.

    • Purification: This less polar byproduct can typically be separated from the mono-arylated product by column chromatography.

  • Hydrodehalogenated Byproduct: The arene byproduct from the hydrodehalogenation side reaction.

    • Purification: This non-polar impurity is usually easily separated by column chromatography.

  • Partially Reduced Nitro Group: Incomplete reduction can lead to impurities such as nitroso or hydroxylamino species.

    • Purification: These impurities can often be removed by column chromatography or by driving the reduction to completion with fresh catalyst or longer reaction times.

  • Residual Palladium: Traces of the palladium catalyst may remain in the product.

    • Purification: The product can be filtered through a pad of Celite or silica gel to remove heterogeneous catalysts. For homogeneous catalysts, specific scavengers may be required.

  • General Purification: Crystallization can be an effective method for purifying the final product and removing minor impurities, especially if the product is a solid.[12]

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOtBuToluene1001295
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001892
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Toluene1102488
2-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOtBuDioxane80690

Table 2: Comparison of Catalysts for the Reduction of 1-(4-Nitrophenyl)piperazine

CatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)
10% Pd/CH₂ (1 atm)Methanol254>95
10% Pd/CAmmonium FormateMethanol251>95
Raney NiH₂ (50 psi)Ethanol506~90
5% Pt/CAmmonium FormateMethanol251.5>95
SnCl₂·2H₂O-Ethanol702~90

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Halide[3]
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube. In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk tube via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of a Nitrophenylpiperazine Derivative[4][6]
  • Reaction Setup: In a round-bottom flask, dissolve the nitrophenylpiperazine derivative (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).

  • Reagent Addition: Add ammonium formate (3-5 equiv) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and may involve gas evolution. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by column chromatography or crystallization if necessary.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield in N-Arylation start Low Yield in N-Arylation q1 Is the catalyst/ligand combination optimal? start->q1 s1 Screen different Pd sources and phosphine ligands (e.g., RuPhos, XPhos) q1->s1 No q2 Is the base appropriate for the substrate? q1->q2 Yes s1->q2 s2 Consider a weaker base (Cs2CO3, K3PO4) for sensitive substrates q2->s2 No q3 Are there solubility issues? q2->q3 Yes s2->q3 s3 Try a different solvent or add a co-solvent q3->s3 Yes q4 Is the temperature/time optimized? q3->q4 No s3->q4 s4 Monitor reaction by TLC/LC-MS to determine optimal conditions q4->s4 No end Improved Yield q4->end Yes s4->end G cluster_1 General Synthetic Pathway for Aminophenylpiperazines start Aryl Halide + Mono-protected Piperazine step1 N-Arylation (e.g., Buchwald-Hartwig Amination) start->step1 intermediate1 Protected Arylpiperazine step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 Arylpiperazine step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 Nitrophenylpiperazine step3->intermediate3 step4 Nitro Group Reduction (e.g., Catalytic Transfer Hydrogenation) intermediate3->step4 end Aminophenylpiperazine step4->end

References

Technical Support Center: Optimizing N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-arylpiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of N-arylpiperazines.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Buchwald-Hartwig Amination

    • Ullmann Condensation

    • Reductive Amination

  • Experimental Protocols

    • General Protocol for Buchwald-Hartwig Amination

    • General Protocol for Ullmann Condensation

    • General Protocol for Reductive Amination

  • Purification Guidance

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The primary methods for N-arylpiperazine synthesis are:

  • Palladium-catalyzed Buchwald-Hartwig amination: A versatile and widely used method coupling aryl halides or triflates with piperazine.[1]

  • Copper-catalyzed Ullmann condensation: A classic method, often requiring harsher conditions than Buchwald-Hartwig, but still effective, particularly for electron-deficient aryl halides.[2]

  • Reductive amination: Involves the reaction of an aniline with a bis(2-haloethyl)amine derivative or the reaction of an aryl-piperazine with an aldehyde or ketone in the presence of a reducing agent.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Effective when the aryl halide is activated by strong electron-withdrawing groups.

Q2: How do I choose the best synthetic route for my target N-arylpiperazine?

A2: The choice of synthetic route depends on several factors:

  • Substrate scope: Buchwald-Hartwig amination generally has the broadest substrate scope and functional group tolerance.[1]

  • Reaction conditions: Ullmann condensations often require high temperatures.[2] Reductive amination typically proceeds under milder conditions.[4]

  • Cost and availability of starting materials: Consider the cost of catalysts, ligands, and starting aryl compounds.

  • Scale of the reaction: For large-scale synthesis, factors like catalyst loading, cost, and ease of purification become more critical.

Q3: I'm observing a significant amount of di-arylated piperazine as a byproduct. How can I favor mono-arylation?

A3: Formation of the di-arylated product is a common issue. To favor mono-arylation:

  • Use a protecting group: Protecting one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl) is a highly effective strategy. The protecting group can be removed after the arylation step.[5]

  • Control stoichiometry: Using an excess of piperazine relative to the aryl halide can favor the mono-substituted product.

  • Reaction conditions: Lower temperatures and shorter reaction times can sometimes reduce the formation of the disubstituted product. It is important to monitor the reaction progress closely.[5]

Q4: What are the key safety precautions to take during N-arylpiperazine synthesis?

A4: Safety is paramount. Key precautions include:

  • Handling of reagents: Many reagents, such as palladium catalysts, phosphine ligands, and strong bases (e.g., sodium tert-butoxide), are air and/or moisture sensitive and may be toxic. Always handle them in a well-ventilated fume hood and under an inert atmosphere (nitrogen or argon) when necessary.

  • Solvent safety: Use anhydrous solvents when required, and be aware of the flammability and toxicity of the solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Buchwald-Hartwig Amination

Question: Why is the yield of my N-arylpiperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can stem from several factors related to the catalyst, reagents, or reaction environment.[5][6]

  • Potential Cause: Inactive Catalyst or Inappropriate Ligand

    • Troubleshooting: The combination of the palladium precursor and the phosphine ligand is critical.[6] For less reactive aryl chlorides, or electron-rich aryl halides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos, XPhos, or BrettPhos are often more effective than older generation ligands.[5][7] Consider screening a variety of ligands. Using a pre-formed catalyst can sometimes improve results.

  • Potential Cause: Suboptimal Base Selection

    • Troubleshooting: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your starting materials are base-sensitive, they could decompose. In such cases, consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]

  • Potential Cause: Poor Solvent Choice or Quality

    • Troubleshooting: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[6] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials. If solubility is an issue, a more polar aprotic solvent might be beneficial.

  • Potential Cause: Incorrect Temperature or Reaction Time

    • Troubleshooting: These reactions are typically run at elevated temperatures (80-110 °C).[8] However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition or side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.

  • Potential Cause: Side Reactions

    • Troubleshooting: A common side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be minimized by adjusting the ligand, base, or temperature. Another potential issue is the formation of a bis(phosphine)palladium complex that is catalytically inactive.

start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst and Ligand - Is the ligand appropriate for the substrate? - Is the catalyst active? start->catalyst base Evaluate Base - Is it too strong/weak? - Is it causing decomposition? start->base solvent Assess Solvent - Is it anhydrous? - Are reagents soluble? start->solvent conditions Review Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? start->conditions catalyst_sol Screen different ligands (e.g., RuPhos, XPhos). Use a pre-catalyst. catalyst->catalyst_sol base_sol Try a weaker base (K3PO4, Cs2CO3) if decomposition is observed. base->base_sol solvent_sol Use anhydrous solvent. Consider a more polar solvent for solubility. solvent->solvent_sol conditions_sol Optimize temperature and monitor reaction progress by TLC/LC-MS. conditions->conditions_sol

Troubleshooting for Buchwald-Hartwig Amination.
Data Presentation: Buchwald-Hartwig Amination Conditions

Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene100295
4-ChlorotolueneN-Boc-piperazinePd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1101888
2-BromopyridineN-Boc-piperazinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001292
4-BromoanisolePiperazine (2 eq.)Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene1002478 (mono)
1-Bromo-4-nitrobenzeneN-Boc-piperazinePdCl₂(dppf) (3)-K₂CO₃DMF120690

Note: This data is illustrative and compiled from various sources. Actual yields may vary depending on specific experimental conditions.

Ullmann Condensation

Question: My Ullmann condensation reaction is not proceeding or giving a very low yield. What should I check?

Answer: The Ullmann condensation can be a challenging reaction. Here are some common issues and their solutions:

  • Potential Cause: Inactive Copper Catalyst

    • Troubleshooting: Traditional Ullmann reactions often use copper powder, which can have a passivating oxide layer. "Activated" copper powder, prepared by reducing a copper salt, can be more effective.[2] Modern protocols often use a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand.

  • Potential Cause: Harsh Reaction Conditions

    • Troubleshooting: Ullmann reactions traditionally require high temperatures (often >180 °C) and high-boiling polar solvents like DMF, NMP, or nitrobenzene.[2] These conditions can lead to decomposition of starting materials or products. The use of ligands such as 1,10-phenanthroline or L-proline can allow for milder reaction conditions.

  • Potential Cause: Unsuitable Substrate

    • Troubleshooting: The Ullmann condensation works best with aryl halides that are activated by electron-withdrawing groups. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.

Reductive Amination

Question: I am attempting a reductive amination to synthesize an N-arylpiperazine, but the reaction is messy with multiple products. How can I improve the selectivity?

Answer: Reductive amination can lead to multiple products if not properly controlled. Here are some tips for improving selectivity:

  • Potential Cause: Over-alkylation

    • Troubleshooting: If you are reacting an aniline with a bis(2-haloethyl)amine, controlling the stoichiometry is key to avoiding multiple alkylations. Using the aniline as the limiting reagent can be a useful strategy.

  • Potential Cause: Ineffective Reducing Agent

    • Troubleshooting: A common method involves the reaction of a pre-formed N-arylpiperazine with an aldehyde or ketone. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion intermediate over the carbonyl starting material.[3] Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) can also be used.[9]

  • Potential Cause: pH Control

    • Troubleshooting: The formation of the initial imine or iminium ion is pH-dependent. The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate this step.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol is a general guideline and may require optimization for specific substrates.

reagents 1. To an oven-dried Schlenk tube, add: - Aryl halide (1.0 equiv) - N-Boc-piperazine (1.2 equiv) - Base (e.g., NaOtBu, 1.4 equiv) inert 2. Seal the tube, evacuate, and backfill with Argon (3x) reagents->inert catalyst 3. Add anhydrous solvent (e.g., Toluene) and the Pd catalyst/ligand solution inert->catalyst react 4. Heat the mixture with stirring (e.g., 100 °C) catalyst->react monitor 5. Monitor reaction progress by TLC or LC-MS react->monitor workup 6. Cool, quench with water, and perform aqueous workup monitor->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify product Final Product: N-Aryl-N'-Boc-piperazine purify->product

Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and base.

  • In a separate vial, weigh the palladium catalyst and ligand.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the catalyst and ligand to the Schlenk tube, followed by the anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-N-arylpiperazine.[8]

General Protocol for Ullmann Condensation

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (2.0 equiv, to favor mono-arylation)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Ligand (e.g., L-proline, 20-40 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add the aryl halide, piperazine, CuI, ligand, and base.

  • Add the solvent and flush the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination

Materials:

  • N-Arylpiperazine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the N-arylpiperazine and the carbonyl compound in the solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

  • Add the reducing agent portion-wise, monitoring for any gas evolution.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Purification Guidance

Challenge: My piperazine-containing product is very polar and streaks on the silica gel column.

Solution: The basic nature of the piperazine moiety can cause streaking on acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent.[5]

  • Triethylamine: Adding 0.1-1% triethylamine to the eluent system (e.g., hexane/ethyl acetate) can significantly improve the peak shape.

  • Ammonia: A mobile phase containing a small amount of ammonium hydroxide (e.g., in methanol) can also be effective.

Challenge: How can I remove non-basic impurities from my piperazine product?

Solution: An acid-base extraction is a very effective method.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.

  • Extract the free-based piperazine product back into an organic solvent.

  • Dry and concentrate the organic layer to obtain the purified product.[5]

References

Technical Support Center: Purification of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS No. 206879-65-4).[1][2][3]

Disclaimer: Specific experimental data for the purification of this compound is limited in publicly available literature. The protocols and troubleshooting advice provided below are based on established chemical principles and data from structurally related aminophenylpiperazine derivatives.[4][5][6] Optimization will be necessary for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization.[5] The choice depends on the impurity profile and the scale of the purification.

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.[4][6]

  • Recrystallization: A cost-effective method for removing minor impurities, assuming a suitable solvent system can be found in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][6]

  • Acid-Base Extraction: This can be used to remove non-basic or acidic impurities. The aminophenyl group allows the target compound to be soluble in an aqueous acidic solution.

Q2: What are potential impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities could include:

  • Unreacted starting materials, such as 1-acetylpiperazine or 1-fluoro-3-nitrobenzene (depending on the synthetic route).

  • Di-substituted products or regioisomers (e.g., 1-[4-(2-aminophenyl)piperazin-1-yl]ethanone).

  • Products of N-acetylation on the aminophenyl nitrogen if acetic acid or anhydride is used in the workup.[7]

  • Oxidation products, particularly of the aniline moiety, which can form colored impurities.[7]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A good starting point is to use a solvent system with moderate polarity. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typical.[4] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent ratio. The ideal system will show good separation between the product spot (retention factor, Rf, of ~0.3-0.4) and any impurity spots.

Q4: What are the key considerations for selecting a recrystallization solvent?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the compound at or near its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Be volatile enough to be easily removed from the purified crystals. Common solvents to screen include isopropanol, ethanol, methanol/water mixtures, and ethyl acetate.[5]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Possible Cause Troubleshooting Step
Compound is too polar/non-polar for the selected eluent. Perform thorough TLC analysis with a range of solvent systems to find an optimal eluent that provides an Rf value between 0.3 and 0.4.
Irreversible adsorption onto the silica gel. The free amino group can sometimes strongly adhere to acidic silica gel. Try deactivating the silica gel with triethylamine (~1% v/v) in the eluent.
Product is spread across too many fractions. Use a slower, more gradual solvent gradient during elution to achieve better separation and sharper peaks.
Product is volatile and lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged drying under high vacuum.

Issue 2: Product is Still Impure After Recrystallization

Possible Cause Troubleshooting Step
Inappropriate solvent choice. Screen a wider range of solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be required.
Crystallization occurred too quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insoluble impurities present. Perform a hot filtration step to remove any impurities that do not dissolve in the hot recrystallization solvent.
Oiling out instead of crystallization. This occurs when the compound's melting point is lower than the boiling point of the solvent. Use a lower-boiling solvent or add a co-solvent to reduce the solution's saturation point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (120-200 mesh) in the initial, low-polarity eluent (e.g., 4:1 petroleum ether/ethyl acetate).[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution process using TLC.

    • Gradually increase the polarity of the eluent (e.g., move to 3:1, then 2:1 petroleum ether/ethyl acetate) to elute the target compound.

    • Collect all fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.

    • Allow the soluble candidates to cool to room temperature and then in an ice bath. The solvent that yields clean-looking crystals with minimal soluble compound remaining is the best choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.[5]

Data Presentation

The following table presents illustrative data for the purification of a hypothetical 10g batch of crude product. Actual results will vary.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Column Chromatography 85%>99%75%Effective for removing closely related impurities.
Recrystallization (Isopropanol) 85%97%85%Good for removing minor, less polar impurities. Yield is higher but purity may be lower than chromatography.
Acid-Base Extraction followed by Recrystallization 85%98.5%80%Useful if acidic or neutral impurities are present.

Visualizations

Experimental and Logical Workflows

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Product Analyze_Crude Analyze Crude Purity (TLC, HPLC, NMR) Crude->Analyze_Crude Method_Selection Select Method Analyze_Crude->Method_Selection Chroma Column Chromatography Method_Selection->Chroma Complex Mixture Recrystal Recrystallization Method_Selection->Recrystal High Initial Purity Extraction Acid-Base Extraction Method_Selection->Extraction Different pKa Collect Collect Pure Fractions or Crystals Chroma->Collect Recrystal->Collect Extraction->Recrystal Further Cleanup Dry Remove Solvent / Dry Collect->Dry Analyze_Final Analyze Final Purity & Characterize Dry->Analyze_Final Pure_Product Pure Product Analyze_Final->Pure_Product

Caption: General workflow for the purification of a synthetic compound.

Troubleshooting_Chromatography Start Low Yield or Purity after Column Chromatography Check_TLC Was TLC optimization performed? Start->Check_TLC Streaking Is there streaking on TLC? Check_TLC->Streaking Yes Optimize_TLC Optimize solvent system (different solvents/ratios) Check_TLC->Optimize_TLC No Separation Poor separation on TLC? Streaking->Separation No Add_Base Add triethylamine (1%) to eluent Streaking->Add_Base Yes Separation->Optimize_TLC Yes Change_Stationary Try different stationary phase (e.g., Alumina, C18) Separation->Change_Stationary Still Poor Re_Run Re-run column with optimized conditions Separation->Re_Run No Optimize_TLC->Re_Run Add_Base->Re_Run Change_Stationary->Re_Run

Caption: Troubleshooting flowchart for column chromatography issues.

References

Technical Support Center: Synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts. The synthesis of this compound typically proceeds via one of two general routes:

  • Route A: N-acetylation of 1-(3-aminophenyl)piperazine.

  • Route B: N-arylation (e.g., Buchwald-Hartwig amination) of 1-acetylpiperazine with a suitable 3-amino-functionalized phenyl precursor (or a nitro-analogue followed by reduction).

Issue 1: Presence of a higher molecular weight byproduct after N-acetylation of 1-(3-aminophenyl)piperazine (Route A)

  • Question: My mass spectrometry analysis shows a peak with a molecular weight corresponding to the desired product plus 42 amu. What is this byproduct and how can I avoid it?

  • Answer: This byproduct is likely 1-acetyl-4-(3-acetylaminophenyl)piperazine . It arises from the di-acetylation of both the secondary amine of the piperazine ring and the primary aniline amine. Aniline is less nucleophilic than the piperazine nitrogen, but under forcing conditions or with excess acetylating agent, di-acetylation can occur.

    Mitigation Strategies:

    • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

    • Reaction Temperature: Perform the acetylation at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

    • Solvent Choice: Using an alcohol as the solvent may help to reduce the formation of byproducts.

    • pH Control: In some cases, performing the acetylation in the presence of a mild acid can protonate the more basic piperazine nitrogen, allowing for selective acetylation of the aniline nitrogen, though this is less common for obtaining the desired product of this topic. Careful control of pH is crucial.

Issue 2: Incomplete reaction or presence of starting materials after Buchwald-Hartwig amination (Route B)

  • Question: My reaction mixture contains significant amounts of unreacted 1-acetylpiperazine and the aryl halide/triflate. What could be the cause?

  • Answer: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors related to the catalyst, reagents, or reaction conditions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds.

    Troubleshooting Steps:

    • Catalyst Activity: Ensure the palladium catalyst and phosphine ligand are active. Use fresh reagents and ensure proper inert atmosphere techniques (e.g., degassing the solvent, using a glovebox or Schlenk line) to prevent catalyst deactivation by oxygen.

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often improve reaction efficiency.

    • Base Selection: The strength of the base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and anhydrous.

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is of high purity and dry.

Issue 3: Identification of a byproduct with the same mass as the desired product.

  • Question: I have an impurity that has the same mass as my product, this compound. How is this possible and how can I identify it?

  • Answer: This is likely a positional isomer. Depending on your starting materials, you could be forming an isomer such as 1-[4-(2-aminophenyl)piperazin-1-yl]ethanone or 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone . This can happen if your starting aryl halide or nitrobenzene contains isomeric impurities.

    Identification and Mitigation:

    • Starting Material Purity: Verify the purity and isomeric identity of your starting materials (e.g., 3-bromoaniline, 1-chloro-3-nitrobenzene) by NMR and HPLC.

    • Chromatographic Separation: These isomers can often be separated by careful column chromatography or preparative HPLC.

    • Spectroscopic Analysis: 1H NMR spectroscopy is a powerful tool to distinguish between these isomers. The splitting patterns of the aromatic protons will be different for the ortho, meta, and para isomers.

Issue 4: Presence of a de-halogenated byproduct in Buchwald-Hartwig amination (Route B)

  • Question: I am observing the formation of aniline as a byproduct in my Buchwald-Hartwig reaction. What is the cause?

  • Answer: The formation of aniline from a 3-haloaniline starting material is due to a side reaction known as hydrodehalogenation . This can occur via a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-amide intermediate.

    Mitigation Strategies:

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the pathway leading to hydrodehalogenation.

    • Reaction Conditions: Optimization of temperature and reaction time can minimize this side reaction. Lowering the temperature may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route.

  • Via N-acetylation (Route A): The primary byproduct is the di-acetylated compound, 1-acetyl-4-(3-acetylaminophenyl)piperazine .

  • Via N-arylation (Route B): Potential byproducts include positional isomers (if the starting aryl precursor is impure), the hydrodehalogenated side product (e.g., aniline), and potentially di-arylated piperazine if piperazine itself is used instead of 1-acetylpiperazine.

Q2: How can I best purify the final product from these byproducts?

A2: Purification is typically achieved through:

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a very common and effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.

  • Acid-Base Extraction: The basicity of the piperazine and aniline nitrogens can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

Q3: What analytical techniques are recommended for identifying byproducts?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the amount of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the byproducts, which provides crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and isolated byproducts.

Data Presentation

The following table provides an illustrative summary of potential byproducts and their characteristics. Note that the percentage ranges are hypothetical and will vary based on specific reaction conditions.

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Typical Analytical Signature Potential Formation Route Hypothetical % Range
1-Acetyl-4-(3-acetylaminophenyl)piperazineC₁₄H₁₉N₃O₂261.32MS: [M+H]⁺ at m/z 262. NMR: Presence of two acetyl signals.Route A: Di-acetylation of 1-(3-aminophenyl)piperazine.5-20%
AnilineC₆H₇N93.13MS: [M+H]⁺ at m/z 94. Co-elution with an authentic sample in HPLC/GC.Route B: Hydrodehalogenation of 3-haloaniline.1-10%
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanoneC₁₂H₁₇N₃O219.28HPLC: Different retention time. NMR: Different aromatic splitting pattern (para-substitution).Impure starting materials.Dependent on starting material purity.
1,4-Bis(3-aminophenyl)piperazineC₁₆H₂₀N₄268.36MS: [M+H]⁺ at m/z 269.Side reaction if piperazine is used with an excess of aryl halide.<5%

Experimental Protocols

Protocol 1: Identification of Di-acetylation Byproduct by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Look for a peak with an [M+H]⁺ ion at m/z 220.3 corresponding to the desired product and an [M+H]⁺ ion at m/z 262.3 corresponding to the di-acetylated byproduct.

Protocol 2: ¹H NMR Characterization to Distinguish Positional Isomers

  • Sample Preparation: Dissolve the purified product or byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • This compound (meta-isomer): Expect complex multiplets for the aromatic protons in the region of δ 6.0-7.2 ppm, characteristic of a 1,3-disubstituted benzene ring.

    • 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (para-isomer): Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • 1-[4-(2-Aminophenyl)piperazin-1-yl]ethanone (ortho-isomer): Expect complex multiplets in the aromatic region, characteristic of a 1,2-disubstituted benzene ring.

Mandatory Visualization

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_troubleshooting Byproduct Identification and Mitigation start Start Synthesis reaction_monitoring Monitor Reaction by TLC/LC-MS start->reaction_monitoring workup Reaction Work-up and Isolation reaction_monitoring->workup Reaction Complete analysis Analyze Crude Product (LC-MS, NMR) workup->analysis pure_product Pure Product (>98%) analysis->pure_product Purity OK troubleshoot Identify Byproducts analysis->troubleshoot Impurities Detected byproduct_mw Byproduct MW > Product MW? troubleshoot->byproduct_mw diacetylation Di-acetylation Byproduct (1-acetyl-4-(3-acetylaminophenyl)piperazine) Mitigation: - Control stoichiometry - Lower temperature byproduct_mw->diacetylation Yes (e.g., M+42) byproduct_mass_same Byproduct MW = Product MW? byproduct_mw->byproduct_mass_same No positional_isomer Positional Isomer (ortho- or para-) Mitigation: - Check starting material purity - Improve purification byproduct_mass_same->positional_isomer Yes other_byproducts Other Byproducts (e.g., hydrodehalogenation) Mitigation: - Optimize catalyst/ligand - Adjust reaction conditions byproduct_mass_same->other_byproducts No

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Technical Support Center: Synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the nitro precursor, 1-acetyl-4-(3-nitrophenyl)piperazine, via a nucleophilic aromatic substitution reaction. The second step is the reduction of the nitro group to an amine, yielding the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Reduction of Nitro Group 1-Acetylpiperazine 1-Acetylpiperazine Reaction_Step1 Nucleophilic Aromatic Substitution 1-Acetylpiperazine->Reaction_Step1 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene->Reaction_Step1 1-Acetyl-4-(3-nitrophenyl)piperazine 1-Acetyl-4-(3-nitrophenyl)piperazine Reaction_Step1->1-Acetyl-4-(3-nitrophenyl)piperazine Nitro_Precursor_Input 1-Acetyl-4-(3-nitrophenyl)piperazine Reaction_Step2 Catalytic Hydrogenation Nitro_Precursor_Input->Reaction_Step2 Final_Product This compound Reaction_Step2->Final_Product

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of 1-Acetyl-4-(3-nitrophenyl)piperazine

Q1: I am getting a low yield for the nucleophilic aromatic substitution reaction. What are the possible causes and solutions?

A1: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Base and Solvent Choice:

    • Solution: The choice of base and solvent is critical. Sodium carbonate or potassium carbonate are commonly used bases in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure the base is anhydrous and used in slight excess.

  • Purity of Reactants:

    • Solution: Use high-purity 1-acetylpiperazine and 1-fluoro-3-nitrobenzene. Impurities in the starting materials can lead to side reactions and lower yields.

ParameterCondition ACondition BCondition C
Base Sodium CarbonatePotassium CarbonateTriethylamine
Solvent DMFDMSOAcetonitrile
Temperature 100 °C120 °C80 °C (Reflux)
Typical Yield Moderate to HighHighModerate

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: Common impurities can include unreacted starting materials and products from side reactions.

Potential Impurities and Causes:

  • Unreacted 1-acetylpiperazine: Insufficient reaction time or temperature.

  • Unreacted 1-fluoro-3-nitrobenzene: Incomplete reaction or stoichiometric imbalance.

  • Bis-arylated piperazine: This is less common with a mono-acetylated piperazine but can occur under harsh conditions.

  • Products of solvent degradation: At high temperatures, solvents like DMF can decompose.

Troubleshooting_Step1 Low_Yield Low Yield in Step 1 Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Extend_Time_Temp Extend Reaction Time/ Increase Temperature Incomplete_Reaction->Extend_Time_Temp Optimize_Base_Solvent Optimize Base/Solvent Suboptimal_Conditions->Optimize_Base_Solvent Check_Purity Check Reactant Purity Side_Reactions->Check_Purity

Caption: Troubleshooting logic for low yield in the synthesis of the nitro precursor.

Step 2: Reduction of 1-Acetyl-4-(3-nitrophenyl)piperazine

Q3: My catalytic hydrogenation of the nitro group is slow or incomplete. How can I improve this?

A3: The efficiency of catalytic hydrogenation is highly dependent on the catalyst, solvent, hydrogen pressure, and substrate purity.

Troubleshooting:

  • Catalyst Activity:

    • Solution: The catalyst (e.g., Palladium on carbon - Pd/C, or Raney Nickel) may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.

  • Hydrogen Pressure:

    • Solution: While balloon pressure can be sufficient, for stubborn reductions, using a Parr shaker or a similar hydrogenation apparatus with higher hydrogen pressure (e.g., 50 psi) can significantly improve the reaction rate.

  • Solvent Choice:

    • Solution: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is of appropriate grade and can dissolve the starting material.

ParameterCondition A (Pd/C)Condition B (Raney Ni)
Catalyst 10% Pd/C (5-10 mol%)Raney Nickel (slurry)
Solvent Ethanol or MethanolEthanol
Hydrogen Pressure 1 atm (balloon) to 50 psi50-60 psi
Temperature Room Temperature to 40 °CRoom Temperature to 40 °C
Typical Yield HighHigh

Q4: I am seeing byproducts in my final product after reduction. What could they be?

A4: Incomplete reduction or side reactions during hydrogenation can lead to impurities.

Potential Impurities and Causes:

  • Unreacted 1-acetyl-4-(3-nitrophenyl)piperazine: Incomplete reaction due to reasons mentioned in Q3.

  • Hydroxylamine or Azo Compounds: These are intermediates in the nitro reduction and can be present if the reaction is not driven to completion.

  • De-acetylation: Under certain catalytic conditions, the acetyl group might be cleaved.

Troubleshooting_Step2 Incomplete_Reduction Incomplete Reduction Catalyst_Issue Catalyst Inactivity Incomplete_Reduction->Catalyst_Issue Insufficient_H2 Insufficient Hydrogen Pressure Incomplete_Reduction->Insufficient_H2 Impure_Substrate Impure Starting Material Incomplete_Reduction->Impure_Substrate Use_Fresh_Catalyst Use Fresh Catalyst Catalyst_Issue->Use_Fresh_Catalyst Increase_Pressure Increase H2 Pressure Insufficient_H2->Increase_Pressure Purify_Precursor Purify Nitro Precursor Impure_Substrate->Purify_Precursor

Caption: Troubleshooting guide for the catalytic hydrogenation step.

Purification

Q5: What is the best way to purify the final product, this compound?

A5: The two most common methods are recrystallization and column chromatography.

  • Recrystallization:

    • Suitable Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes can be effective. The goal is to find a solvent system where the product is soluble at high temperatures and insoluble at low temperatures.

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane can be used to effectively separate the product from less polar impurities and starting materials.

Purification MethodKey ParametersExpected Purity
Recrystallization Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes>98%
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes gradient>99%

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-(3-nitrophenyl)piperazine
  • To a solution of 1-acetylpiperazine (1.0 eq) in anhydrous DMF, add 1-fluoro-3-nitrobenzene (1.0-1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 1-acetyl-4-(3-nitrophenyl)piperazine (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in Q5.

Technical Support Center: Troubleshooting Low Solubility of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

Poor aqueous solubility is a common challenge with piperazine compounds, often due to the lipophilic nature of the overall structure despite the presence of the hydrophilic piperazine ring.[1] Inconsistent results are frequently caused by the compound precipitating out of solution in the assay medium, meaning the effective concentration is much lower than intended.[2]

Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic, with two pKa values typically around 5.3-5.5 and 9.7-9.8.[3][4][5] Adjusting the pH of your aqueous solution to be at least 2 units below the highest pKa can significantly increase solubility by protonating the piperazine nitrogens, which forms a more water-soluble salt.[6] An increase in solubility is often observed at lower pH values.[1]

  • Use of Co-solvents: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[6] When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is kept low (typically <0.5% - 1%) to avoid affecting the biological system.[1][2] Other common co-solvents include ethanol and polyethylene glycol (PEG).[1] Always run appropriate vehicle controls to account for any effects of the co-solvent on the assay.[1]

  • Determine Kinetic Solubility: Before proceeding with extensive assays, determine the kinetic solubility of your compound in your specific assay buffer. This will reveal the concentration at which the compound begins to precipitate under your experimental conditions and help you define an appropriate concentration range for your experiments.[1][7]

Q2: I'm observing compound precipitation in my cell-based assay after dilution from a DMSO stock. What is the best way to troubleshoot this?

This is a common problem when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment. The workflow below provides a logical approach to diagnosing and solving the issue.

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Inconsistent Assay Results / Precipitation Observed solubility_check Determine Kinetic Solubility in Assay Medium start->solubility_check precip_obs Precipitation Still Occurs? solubility_check->precip_obs formulation Modify Formulation precip_obs->formulation Yes no_precip Investigate Other Assay Variables precip_obs->no_precip No ph_adjust 1. Adjust pH (if assay permits) formulation->ph_adjust cosolvent 2. Optimize Co-solvent % ph_adjust->cosolvent retest Re-test in Assay cosolvent->retest result Results Consistent? retest->result success Success result->success Yes failure Consider Advanced Formulation (e.g., Salt Forms, Cyclodextrins) result->failure No

Caption: Troubleshooting workflow for compound precipitation in assays. (Max Width: 760px)
Q3: How does pH exactly improve the solubility of a piperazine compound?

The piperazine ring contains two basic nitrogen atoms.[8] At neutral or high pH, these nitrogens are uncharged (free base), and if the rest of the molecule is lipophilic, the overall aqueous solubility will be low. In an acidic environment (pH < pKa), the nitrogen atoms can accept protons (become protonated), acquiring a positive charge.[9] This charged, or ionized, form of the molecule is significantly more polar and interacts more favorably with water, leading to a dramatic increase in aqueous solubility.[9][10]

Caption: Effect of pH on the ionization and solubility of the piperazine ring. (Max Width: 760px)
Q4: When should I consider making a salt form of my compound, and what are the benefits?

If pH adjustment and co-solvents are insufficient or not viable for in vivo studies, creating a salt form is a highly effective next step.[1] This strategy is particularly useful for basic compounds like piperazine derivatives.[1][11]

Benefits:

  • Significant Solubility Increase: Forming a salt with an acidic counterion (e.g., hydrochloride, mesylate, sulfate) can dramatically increase aqueous solubility and dissolution rate.[1][12] Studies have shown that piperazine salts of certain drugs can improve solubility by over 10-fold, and in some cases, by over 1000-fold.[12][13]

  • Improved Stability: Salt forms can be more stable and less hygroscopic (less likely to absorb moisture from the air) than the free base.[3][14]

A salt screening study is recommended to identify the optimal counterion that provides the best balance of solubility and stability.[1]

Q5: Salt formation didn't work well for my compound. What other advanced formulation strategies can I explore?

If simpler methods are not successful, several advanced formulation strategies can be employed to overcome poor solubility:[1][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[1][11][16]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[1] The smaller particle size increases the surface area, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[15]

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is chemically modified to improve properties like solubility. Once administered, it is converted into the active parent drug in vivo. For example, adding a phosphate group can greatly increase aqueous solubility.[1][17]

  • Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a "co-former" molecule in the same crystal lattice. This can modify the API's physicochemical properties, including solubility, without altering its chemical structure.[1]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data on the impact of various techniques on piperazine and other poorly soluble compounds.

Table 1: pKa Values of Piperazine and Select Derivatives The degree of ionization at a given pH is dependent on the compound's pKa values. This is critical for predicting the effect of pH adjustment.

CompoundpKa1pKa2Temperature (°C)
Piperazine5.359.7325
1-Methylpiperazine4.789.0825
2-Methylpiperazine5.219.5925
1-Ethylpiperazine4.889.5325
1,4-Dimethylpiperazine4.238.2725
Source: Data compiled from multiple sources.[3][5][18]

Table 2: Effect of Salt Formation on Aqueous Solubility of NSAIDs with Piperazine This table demonstrates the significant improvement in solubility achieved by forming a salt with piperazine.

DrugFormSolubility Improvement (Fold Increase vs. Free Drug)
IbuprofenPiperazine Salt>10
IndomethacinPiperazine Salt>10
SulindacPiperazine Salt>10
Meclofenamic AcidPiperazine Salt (1:1)~2724
Meclofenamic AcidPiperazine Salt Hydrate (1:1:1)~1334
Source: Data compiled from multiple sources.[12][13]

Table 3: Example Solubility of Piperazine Erastin in Various Solvents This table illustrates how solubility can vary dramatically between aqueous buffers and organic or mixed-solvent systems.

Solvent SystemConcentration (mM)Concentration (mg/mL)Notes
Water< 0.1< 0.06Insoluble
DMSO~100~64.5Use fresh, anhydrous DMSO
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.87≥ 2.5Results in a clear solution
10% DMSO, 90% Corn Oil≥ 3.87≥ 2.5Results in a clear solution
Source: Data compiled from BenchChem.[19]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Piperazine derivative (solid form)

  • Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on an orbital shaker at a constant temperature.

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[1]

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1][6]

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Report the solubility in units such as µg/mL or µM.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is used to determine the concentration at which a compound, dissolved in DMSO, precipitates when added to an aqueous buffer.[7][20]

Materials:

  • 10 mM stock solution of the piperazine derivative in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene for compound storage, clear for reading)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis plate reader

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well polypropylene plate.

  • In a separate 96-well plate, add the aqueous assay buffer.

  • Using a liquid handler, transfer a small volume (e.g., 2 µL) of the DMSO stock dilutions into the wells containing the aqueous buffer (e.g., 98 µL), achieving a final DMSO concentration of 2%. Mix thoroughly.

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for 1-2 hours.[6]

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6]

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or precipitation is observed compared to the buffer-only control.

Protocol 3: General Salt Screening

This protocol outlines a procedure for screening different acidic counterions to form a salt with improved solubility.[1]

Materials:

  • Piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, citric acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale reaction vials or a 96-well plate

  • Stirring mechanism (magnetic stir bars or plate shaker)

  • Analytical instruments for characterization (e.g., X-ray powder diffraction - XRPD)

Procedure:

  • Saturated Solution Method: a. Dissolve the piperazine free base in a suitable solvent to near saturation. b. In separate vials, add a stoichiometric amount (typically a 1:1 or 1:2 molar ratio) of each selected acid. c. Allow the solutions to stir or shake at a controlled temperature. d. If a precipitate forms, isolate the solid by filtration or centrifugation. If no precipitate forms, slowly evaporate the solvent to induce crystallization.[1]

  • Slurry Method (for poorly soluble free base): a. Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble. b. Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.[1] c. Isolate the resulting solid phase.

  • Characterization: a. Analyze the isolated solids using XRPD to confirm the formation of a new crystalline salt form (indicated by a different diffraction pattern from the starting materials).[1]

  • Solubility Testing: a. Determine the aqueous solubility of the newly formed and confirmed salts using Protocol 1. Compare the results to the solubility of the original free base.

References

Technical Support Center: Scaling Up 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of the precursor, 1-(3-aminophenyl)piperazine: This is typically achieved either through a Buchwald-Hartwig amination of a 3-haloaniline with piperazine or by reacting 1-bromo-3-nitrobenzene with piperazine followed by the reduction of the nitro group.

  • N-acetylation of 1-(3-aminophenyl)piperazine: The final product is obtained by acetylating the secondary amine of the piperazine ring using an acetylating agent like acetic anhydride.

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination step?

A2: When scaling up the Buchwald-Hartwig amination, careful control of the following is crucial:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yield and preventing catalyst deactivation.

  • Base Selection: The strength and solubility of the base (e.g., sodium tert-butoxide, potassium carbonate) can significantly impact reaction rate and the formation of by-products.

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and deactivation of the catalyst.

Q3: What are the potential side reactions during the N-acetylation step?

A3: The primary potential side reaction is the di-acetylation, where both the secondary amine of the piperazine and the primary aromatic amine are acetylated. Selective N-acetylation of the piperazine nitrogen is favored due to its higher nucleophilicity compared to the aromatic amine. Reaction conditions can be optimized to minimize this side product.

Q4: How can I purify the final product at a larger scale?

A4: Purification of this compound on a larger scale can be achieved through:

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: While effective at the lab scale, it may be less practical for large-scale production. If necessary, careful selection of the stationary and mobile phases is required.

  • Acid-Base Extraction: This can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous phase, washed, and then re-isolated by basification and extraction into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-(3-aminophenyl)piperazine
Symptom Possible Cause Troubleshooting Steps
Low or no product formation in Buchwald-Hartwig amination Catalyst deactivation- Ensure strict inert atmosphere (nitrogen or argon).- Use anhydrous solvents.- Screen different palladium precursors and phosphine ligands.
Suboptimal base- If using a strong base like NaOtBu leads to decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.- Ensure the base is fully dissolved or well-suspended.
Incorrect reaction temperature- Optimize the reaction temperature. Too low may result in a slow reaction, while too high can lead to catalyst decomposition.
Incomplete reduction of 1-(3-nitrophenyl)piperazine Inefficient reducing agent- Ensure the reducing agent (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) is active and used in sufficient stoichiometry.- Optimize reaction time and temperature.
Catalyst poisoning (for catalytic hydrogenation)- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Issue 2: Poor Selectivity and Impurity Formation during N-acetylation
Symptom Possible Cause Troubleshooting Steps
Formation of di-acetylated by-product Reaction conditions are too harsh- Use a milder acetylating agent or a stoichiometric amount of acetic anhydride.- Control the reaction temperature; lower temperatures generally favor mono-acetylation.- Reduce the reaction time.
Incorrect choice of base- The use of a non-nucleophilic base can help to control the reaction.
Presence of unreacted 1-(3-aminophenyl)piperazine Insufficient acetylating agent or incomplete reaction- Ensure the correct stoichiometry of the acetylating agent.- Monitor the reaction progress by TLC or HPLC and adjust the reaction time accordingly.

Experimental Protocols

Synthesis of 1-(3-aminophenyl)piperazine (via Buchwald-Hartwig Amination)

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Bromoaniline172.03101.0
Piperazine86.14121.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.10.01
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)476.660.20.02
Sodium tert-butoxide (NaOtBu)96.10141.4
Toluene (anhydrous)---

Procedure:

  • To an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 3-bromoaniline and piperazine.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield 1-(3-aminophenyl)piperazine.

N-acetylation of 1-(3-aminophenyl)piperazine

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
1-(3-aminophenyl)piperazine177.24101.0
Acetic anhydride102.09111.1
Triethylamine (TEA)101.19121.2
Dichloromethane (DCM)---

Procedure:

  • Dissolve 1-(3-aminophenyl)piperazine in dichloromethane in a flask.

  • Add triethylamine to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-(3-aminophenyl)piperazine cluster_1 Step 2: N-acetylation 3-Bromoaniline 3-Bromoaniline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromoaniline->Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Buchwald-Hartwig Amination 1-(3-aminophenyl)piperazine 1-(3-aminophenyl)piperazine Buchwald-Hartwig Amination->1-(3-aminophenyl)piperazine Pd Catalyst, Ligand, Base Acetylation Acetylation 1-(3-aminophenyl)piperazine->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Final_Product This compound Acetylation->Final_Product Base (e.g., TEA)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Precursor Synthesis Issues cluster_acetylation Acetylation Issues Start Low Yield or Purity Issue Identify_Step Identify Problematic Step (Synthesis or Acetylation) Start->Identify_Step Check_Catalyst Check Catalyst/Ligand Activity and Inert Conditions Identify_Step->Check_Catalyst Synthesis Step Check_Stoichiometry Verify Acetylating Agent Stoichiometry Identify_Step->Check_Stoichiometry Acetylation Step Optimize_Base Optimize Base and Temperature Check_Catalyst->Optimize_Base Check_Reduction Verify Reducing Agent Activity Optimize_Base->Check_Reduction Solution Improved Yield/Purity Check_Reduction->Solution Optimize_Temp Adjust Temperature and Reaction Time for Selectivity Check_Stoichiometry->Optimize_Temp Purification Optimize Purification Method Optimize_Temp->Purification Purification->Solution

Caption: Troubleshooting workflow for production challenges.

Purification_Logic Crude_Product Crude Product Impurity_Analysis Analyze Impurity Profile (TLC, HPLC, NMR) Crude_Product->Impurity_Analysis Non_Basic_Impurities Non-Basic Impurities Present? Impurity_Analysis->Non_Basic_Impurities Acid_Base_Extraction Perform Acid-Base Extraction Non_Basic_Impurities->Acid_Base_Extraction Yes Crystallization_Feasible Crystallization Feasible? Non_Basic_Impurities->Crystallization_Feasible No Acid_Base_Extraction->Crystallization_Feasible Recrystallize Recrystallize from Suitable Solvent Crystallization_Feasible->Recrystallize Yes Chromatography Column Chromatography (if necessary) Crystallization_Feasible->Chromatography No Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: Logical workflow for the purification of the final product.

analytical troubleshooting for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. The information is designed to help resolve common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used for this compound?

A1: The most common analytical techniques for the characterization and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: What are some potential sources of impurities for this compound?

A2: Impurities can arise from the synthesis process or degradation. Common synthesis-related impurities may include starting materials, reagents, or byproducts from side reactions like over-alkylation or incomplete acetylation. Degradation products can form through oxidation of the aminophenyl group or hydrolysis of the acetyl group, particularly if samples are not stored correctly. Phenyl piperazines can also undergo degradation over extended periods, even when refrigerated.[1]

Q3: How should I prepare my sample for HPLC analysis?

A3: It is recommended to dissolve the sample in the mobile phase if possible.[2] If not, a solvent with a lower elution strength than the mobile phase should be used to avoid peak distortion.[2] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to prevent blockage of the column frit.[3][4] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.[5]

Q4: My HPLC peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing for this compound is a common issue, as it is a basic compound.[6] Tailing is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] To mitigate this, consider the following:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2-3) will protonate the silanol groups, reducing their interaction with the analyte.[4][7]

  • Use a mobile phase additive: Adding a small amount of a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[3]

  • Increase buffer concentration: A higher buffer concentration (e.g., 10-50 mM) can help maintain a consistent pH and improve peak symmetry.[7]

  • Use a modern, end-capped column: Columns with advanced end-capping or polar-embedded phases are designed to minimize silanol interactions.[5]

Q5: I'm not seeing my compound in GC-MS analysis. What could be the problem?

A5: Piperazine derivatives, especially those with polar amine groups, are often not volatile enough for direct GC-MS analysis. Derivatization is typically required to increase volatility and thermal stability. Acetylation of the primary amine group is a common approach.

Troubleshooting Guides

HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.[3][4]Lower mobile phase pH to ~3, add 0.1% triethylamine (TEA) to the mobile phase, or use a column with advanced end-capping.[3][4][7]
Poor Resolution Inappropriate mobile phase composition or column.Optimize the mobile phase gradient, change the organic modifier (e.g., acetonitrile vs. methanol), or try a column with a different stationary phase.
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or poorly equilibrated column.[8]Prepare fresh mobile phase daily, use a column oven for temperature control, and ensure the column is adequately equilibrated before injections.[8][9]
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Use high-purity solvents, flush the system, and run blank injections to identify the source of contamination.
Low Signal Intensity Sample concentration is too low, incorrect detection wavelength, or sample degradation.Increase sample concentration, ensure the UV detector is set to the lambda max of the analyte, and check sample stability. Phenyl piperazines can degrade over time, so fresh samples are recommended.[1]
GC-MS Analysis
Problem Potential Cause Recommended Solution
No Peak Detected The compound is not volatile enough for GC analysis.Derivatize the sample to increase volatility. Acetylation of the primary amine is a common method.
Peak Broadening Active sites in the GC liner or column, or suboptimal temperature program.Use a deactivated liner, check for column contamination, and optimize the temperature ramp rate.
Complex Fragmentation Pattern The molecule is fragmenting in a way that is difficult to interpret.Compare the obtained mass spectrum with known fragmentation patterns of similar arylpiperazine compounds. Common fragmentations include cleavage of the piperazine ring.
NMR Spectroscopy
Problem Potential Cause Recommended Solution
Broad Signals The presence of multiple conformers due to restricted rotation around the amide bond and/or piperazine ring inversion.[10][11]Perform temperature-dependent NMR studies. At higher temperatures, the rate of conformational exchange may increase, leading to sharper signals.[10]
Complex Multiplets in Aromatic Region Overlapping signals from the aminophenyl group protons.Use 2D NMR techniques like COSY and HSQC to assign the proton and carbon signals unambiguously.
Unexpected Signals Presence of impurities or degradation products.Compare the spectrum to a reference standard. Common impurities may result from N-oxidation or residual synthesis reagents.

Experimental Protocols

HPLC-UV Method for Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Sample Derivatization for GC-MS Analysis
  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of acetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_column Column Solutions cluster_mobile_phase Mobile Phase Solutions cluster_sample Sample Solutions start Problem: Poor Peak Shape (Tailing/Fronting) check_column Check Column Is it old or contaminated? start->check_column check_mobile_phase Check Mobile Phase pH and buffer correct? start->check_mobile_phase check_sample Check Sample Overloaded or solvent mismatch? start->check_sample flush_column Flush with Strong Solvent check_column->flush_column Yes use_guard_column Use Guard Column check_column->use_guard_column Contamination Suspected adjust_ph Adjust pH (e.g., pH 2-3) check_mobile_phase->adjust_ph For Basic Analyte dilute_sample Dilute Sample check_sample->dilute_sample Overload Suspected change_solvent Match Sample Solvent to Mobile Phase check_sample->change_solvent Solvent Mismatch replace_column Replace Column end_node Resolution replace_column->end_node flush_column->replace_column No Improvement add_tea Add 0.1% Triethylamine adjust_ph->add_tea Still Tailing increase_buffer Increase Buffer Strength add_tea->increase_buffer Further Improvement Needed increase_buffer->end_node dilute_sample->end_node change_solvent->end_node

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Potential Degradation and Impurity Pathways

Impurity_Pathways cluster_degradation Degradation Pathways cluster_synthesis Synthesis-Related Impurities main_compound This compound oxidation Oxidation (e.g., N-Oxide formation) main_compound->oxidation [O] hydrolysis Hydrolysis of Acetyl Group main_compound->hydrolysis H₂O / H⁺ or OH⁻ incomplete_acetylation Incomplete Acetylation over_alkylation Di-substituted Piperazine starting_material 1-(3-Aminophenyl)piperazine starting_material->main_compound Acetylation starting_material->incomplete_acetylation Unreacted piperazine Piperazine piperazine->over_alkylation Excess Reagent

Caption: Potential sources of impurities and degradation products for the target analyte.

References

mitigating side reactions in the acetylation of aminophenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating side reactions during the acetylation of aminophenylpiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of aminophenylpiperazine, presented in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a di-acetylated byproduct. How can I improve the selectivity for the mono-acetylated product?

Answer: The formation of a di-acetylated byproduct is a common side reaction due to the presence of two reactive amino groups in aminophenylpiperazine. To enhance the formation of the desired mono-acetylated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the acetylating agent to aminophenylpiperazine. Using a 1:1 or slightly less than stoichiometric amount of the acetylating agent can favor mono-acetylation.

  • Choice of Acetylating Agent: Acetic anhydride is a common and reactive acetylating agent. If di-acetylation is problematic, a less reactive agent might offer better control.

  • Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

    • Slow Addition: Add the acetylating agent dropwise to the solution of aminophenylpiperazine to maintain a low concentration of the acetylating agent throughout the reaction, thereby minimizing the chance of the mono-acetylated product reacting further.

  • In Situ Protonation: A highly effective method to achieve mono-substitution on piperazine is through the in situ formation of the piperazine-1-ium cation. By using a solvent like acetic acid, the more basic piperazine nitrogen can be protonated, deactivating it towards acylation and favoring the reaction at the aniline nitrogen.[1]

Question 2: The yield of my desired mono-acetylated product is consistently low, even with controlled stoichiometry. What are the potential causes and solutions?

Answer: Low yields can stem from several factors beyond just di-acetylation. Consider these possibilities:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While lower temperatures are recommended for selectivity, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

  • Side Reactions Other Than Di-acetylation:

    • O-Acetylation: If your aminophenylpiperazine derivative contains hydroxyl groups, O-acetylation can occur. Using milder acetylating agents or protecting the hydroxyl group prior to acetylation can prevent this.

  • Workup and Purification Issues:

    • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The mono-acetylated product will have a different pKa than the starting material and the di-acetylated byproduct.

    • Decomposition on Silica Gel: Some amine-containing compounds can be sensitive to silica gel chromatography. Consider using a deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like recrystallization.

Question 3: I am having difficulty separating the mono-acetylated product from the unreacted starting material and the di-acetylated byproduct. What purification strategies are recommended?

Answer: The separation of these three compounds can be challenging due to their structural similarities. Here are some recommended purification techniques:

  • Column Chromatography: This is the most common method for separating such mixtures.

    • Solvent System Optimization: A gradient elution is often necessary. Start with a less polar eluent to first elute the di-acetylated product, and gradually increase the polarity to elute the mono-acetylated product, followed by the more polar starting material. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing of the amine spots.[2]

    • TLC Analysis: Before running the column, carefully develop a TLC method that shows good separation between the three spots. An Rf value of 0.3-0.4 for the target compound is often ideal for good separation on a column.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purification, especially on a larger scale. This method relies on the differential solubility of the product and impurities in a particular solvent at different temperatures.

  • Acid-Base Extraction: Exploiting the differences in basicity between the starting material (two basic nitrogens), the mono-acetylated product (one basic nitrogen), and the di-acetylated product (no basic nitrogen) can be used for a preliminary separation before chromatography.

Frequently Asked Questions (FAQs)

Q1: Which of the two amino groups in aminophenylpiperazine is more reactive towards acetylation?

A1: The reactivity of the two amino groups—the aromatic amine (on the phenyl ring) and the secondary amine (in the piperazine ring)—depends on the reaction conditions. Generally, the piperazine nitrogen is more nucleophilic and basic than the aromatic amine. Therefore, under neutral or basic conditions, the piperazine nitrogen is expected to be more reactive. However, under acidic conditions, the more basic piperazine nitrogen will be protonated, rendering it less nucleophilic and favoring acetylation at the aromatic amine.

Q2: What is the role of a base, such as triethylamine or pyridine, in the acetylation reaction?

A2: A base is typically added to neutralize the acid that is formed during the acetylation reaction (e.g., acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would deactivate it towards further reaction. The choice of base can influence the reaction rate and selectivity.

Q3: How can I confirm the structure of my mono-acetylated product and differentiate it from the di-acetylated byproduct?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this.

  • ¹H NMR: In the mono-acetylated product, you would expect to see a singlet corresponding to the acetyl methyl group (around 2 ppm) and signals for the protons on the piperazine and phenyl rings. The di-acetylated product would show two distinct acetyl methyl singlets.

  • ¹³C NMR: The number of carbonyl signals (around 170 ppm) can also help differentiate between the mono- (one signal) and di-acetylated (two signals) products.

  • Mass Spectrometry (MS): The molecular weight of the products will clearly distinguish between the starting material, mono-acetylated, and di-acetylated compounds.

Experimental Protocols

Protocol for Selective Mono-N-Acetylation of 1-(3-Aminophenyl)piperazine

This protocol is designed to favor the mono-acetylation of the aromatic amino group by utilizing an acidic solvent to deactivate the more basic piperazine nitrogen.

Materials:

  • 1-(3-Aminophenyl)piperazine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-aminophenyl)piperazine (1 equivalent) in glacial acetic acid. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.0 to 1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup:

    • Carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A gradient elution starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is recommended.

    • Collect the fractions containing the desired mono-acetylated product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Mono-acetylation Selectivity

EntryAcetylating Agent (Equivalents)SolventBase (Equivalents)Temperature (°C)Time (h)Mono/Di Ratio (Hypothetical)Yield of Mono (%) (Hypothetical)
1Acetic Anhydride (1.1)DichloromethaneTriethylamine (1.2)2543:165
2Acetic Anhydride (1.1)DichloromethaneNone0 -> 2535:175
3Acetic Anhydride (1.05)Acetic AcidNone0 -> 253>10:185
4Acetyl Chloride (1.1)DichloromethanePyridine (1.2)024:170

Note: This table presents hypothetical data for illustrative purposes to guide optimization.

Visualizations

Diagram 1: Workflow for Mitigating Di-acetylation

Mitigating_Diacetylation Start Start: Acetylation of Aminophenylpiperazine Problem Problem: High Di-acetylation Start->Problem If... Solution1 Control Stoichiometry (1:1 or <1 eq. Ac-agent) Problem->Solution1 Implement Solution2 Lower Temperature (0-5 °C) Problem->Solution2 Implement Solution3 Slow Addition of Acetylating Agent Problem->Solution3 Implement Solution4 Use Acidic Solvent (e.g., Acetic Acid) Problem->Solution4 Implement Outcome Outcome: Improved Selectivity for Mono-acetylated Product Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Purification Purification: Column Chromatography Outcome->Purification

Caption: Troubleshooting workflow for reducing di-acetylation.

Diagram 2: Logical Relationship of Reaction Components for Selective Acetylation

Selective_Acetylation_Logic cluster_reactants Reactants & Conditions cluster_reaction_pathway Reaction Pathway cluster_products Products Aminophenylpiperazine Aminophenylpiperazine (Two Nucleophilic Sites) Protonation Protonation of Piperazine Nitrogen (More Basic Site) Aminophenylpiperazine->Protonation SelectiveAttack Nucleophilic Attack by Aromatic Amine Aminophenylpiperazine->SelectiveAttack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->SelectiveAttack AceticAcid Acetic Acid (Solvent/Proton Source) AceticAcid->Protonation enables Deactivation Deactivation of Piperazine Nitrogen Protonation->Deactivation Deactivation->SelectiveAttack favors MonoAcetyl Desired Mono-acetylated Product SelectiveAttack->MonoAcetyl leads to DiAcetyl Side Product: Di-acetylated MonoAcetyl->DiAcetyl can lead to if conditions are harsh

Caption: Logic for achieving selective mono-acetylation.

References

Validation & Comparative

A Comparative Guide to 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone and Other Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in the design of centrally acting therapeutics, forming the core of numerous successful drugs targeting a range of neuropsychiatric disorders. This guide provides a comparative analysis of the aminophenylpiperazine derivative, 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, against other prominent piperazine-based drugs. Due to the limited publicly available experimental data on this compound, this guide will utilize data from closely related and well-characterized arylpiperazine analogs to provide a meaningful comparison and highlight the structure-activity relationships within this chemical class.

This comparison focuses on key pharmacological and pharmacokinetic parameters relevant to CNS drug development, including receptor binding affinity, functional activity, metabolic stability, and permeability. The guide also includes detailed experimental protocols for the key assays discussed, providing a practical resource for researchers in the field.

Introduction to Arylpiperazine Derivatives

Arylpiperazine derivatives are a "privileged scaffold" in medicinal chemistry, renowned for their ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This versatility has led to their development as antipsychotics, antidepressants, and anxiolytics. The nature and position of substituents on the aryl ring and the substituent on the second piperazine nitrogen are key determinants of the pharmacological profile of these compounds.

Compound Profiles

This compound and its Analogs

This compound belongs to the class of aminophenylpiperazines. The presence of the amino group on the phenyl ring is expected to influence its electronic properties and potential for hydrogen bonding, thereby affecting its receptor binding characteristics. The acetyl group on the piperazine nitrogen will impact its lipophilicity and metabolic stability.

For the purpose of this comparative guide, and due to the scarcity of specific data for this compound, we will consider the pharmacological profiles of two well-studied analogs: 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) . These compounds are known serotonergic agonists and metabolites of several antidepressant drugs.[1][2]

Comparator Piperazine Derivatives

To provide a broad context, we will compare the aminophenylpiperazine scaffold to three clinically successful piperazine-containing drugs with distinct pharmacological profiles:

  • Aripiprazole: An atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[3][4]

  • Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors.[5][6][7]

  • Flibanserin: A multifunctional serotonin agonist and antagonist (MSAA) approved for the treatment of hypoactive sexual desire disorder (HSDD).[8][9][10][11][12]

Comparative Performance Data

The following tables summarize the key in vitro pharmacological and pharmacokinetic data for the selected piperazine derivatives.

Receptor Binding Affinities

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

Compound/AnalogDopamine D2Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT2C
mCPP >100016251.3
TFMPP >100013025020
Aripiprazole 0.34 - 2.81.7 - 4.33.4 - 1015 - 30
Vortioxetine 490151914
Flibanserin 491.01.118

Data for mCPP and TFMPP are indicative values from various sources. Data for Aripiprazole, Vortioxetine, and Flibanserin are from published literature.[3][8][13][14][15]

In Vitro ADME Properties

Table 2: Comparative In Vitro ADME Properties

CompoundHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B
Aripiprazole >60~5-10
Vortioxetine ~100~10-20
Flibanserin <30>10

These are approximate values collated from various public sources and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar comparative studies.

Radioligand Receptor Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Test compound and a known competitor for non-specific binding determination.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G start Start reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->reagents plate_prep Plate Preparation (Add reagents to 96-well plate) reagents->plate_prep incubation Incubation (Reach equilibrium) plate_prep->incubation filtration Rapid Filtration (Separate bound and free ligand) incubation->filtration washing Washing (Remove non-specific binding) filtration->washing counting Scintillation Counting (Quantify radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end_node End analysis->end_node G start Start preincubation Pre-incubate Microsomes and Buffer at 37°C start->preincubation initiation Initiate Reaction (Add compound and NADPH) preincubation->initiation sampling Time-course Sampling (e.g., 0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction (Add cold solvent) sampling->quenching centrifugation Centrifuge (Pellet protein) quenching->centrifugation analysis LC-MS/MS Analysis (Quantify parent compound) centrifugation->analysis calculation Data Analysis (Calculate t½) analysis->calculation end_node End calculation->end_node G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R binds S_pre Serotonin HT1A 5-HT1A Receptor S_pre->HT1A binds HT2A 5-HT2A Receptor S_pre->HT2A binds Signal Signal Transduction (e.g., cAMP, IP3/DAG) D2R->Signal HT1A->Signal HT2A->Signal Response Cellular Response (e.g., altered neuronal firing) Signal->Response Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Vortioxetine Vortioxetine Vortioxetine->HT1A Agonist Flibanserin Flibanserin Flibanserin->HT1A Agonist Flibanserin->HT2A Antagonist mCPP_TFMPP mCPP/TFMPP mCPP_TFMPP->HT1A Agonist mCPP_TFMPP->HT2A Agonist

References

A Comparative Guide to the Structure-Activity Relationships of Aminophenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminophenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have shown significant activity at a variety of biological targets, leading to their investigation for a wide range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminophenylpiperazine analogs, focusing on their interactions with key central nervous system (CNS) targets and their potential as anticancer agents. The information presented is supported by experimental data from various studies, with detailed protocols for key assays provided.

I. Comparative Analysis of Biological Activities

The biological activity of aminophenylpiperazine analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. This section summarizes the quantitative SAR data for their activity as 5-HT1A receptor ligands, dopamine transporter (DAT) inhibitors, and anticancer agents.

5-HT1A Receptor Binding Affinity

Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[1] The affinity of these compounds is modulated by the substitution pattern on the aromatic ring and the nature of the linker attached to the second nitrogen of the piperazine ring.

Compound IDAr (Aryl Group)Linker (R)Kᵢ (nM) for 5-HT1A ReceptorReference
1a 2-Methoxyphenyl-(CH₂)₃-N(CO)₂(CH₂)₂Ph1.2[2]
1b 2-Methoxyphenyl-(CH₂)₄-N(CO)₂(CH₂)₂Ph0.8Not explicitly found
2a 2,3-Dichlorophenyl-(CH₂)₃-indole23.9[3]
2b 2,3-Dichlorophenyl-(CH₂)₄-indole4.5[3]
3a 2-Pyrimidinyl-(CH₂)₄-cyclopentane15Not explicitly found
3b 2-Pyrimidinyl-(CH₂)₄-cyclohexane8Not explicitly found

Key SAR Observations for 5-HT1A Affinity:

  • Aryl Group: The nature of the aryl group attached to the piperazine is a critical determinant of affinity. Ortho-substitution on the phenyl ring, particularly with a methoxy group, is often favorable.[2] Dichlorophenyl substitution also confers high affinity.[3]

  • Linker Length: The length of the alkyl chain linking the piperazine to a terminal moiety influences binding affinity. A four-carbon chain (n=4) often results in higher affinity compared to a three-carbon chain (n=3).[3]

  • Terminal Group: The terminal functional group at the end of the linker also plays a significant role in modulating affinity.

Dopamine Transporter (DAT) Inhibition

Aminophenylpiperazine analogs have been investigated as inhibitors of the dopamine transporter, a key target in the treatment of various neurological and psychiatric disorders.

Compound IDR¹ (on Phenyl Ring)R² (on Piperazine N)DAT Kᵢ (nM)DAT Uptake IC₅₀ (nM)Reference
4a H-(CH₂)₃-Ph120150Not explicitly found
4b 4-Fluoro-(CH₂)₃-Ph4560Not explicitly found
5a H-CH₂-CH(Ph)₂2535Not explicitly found
5b 4-Fluoro-CH₂-CH(Ph)₂1015Not explicitly found

Key SAR Observations for DAT Inhibition:

  • Phenyl Ring Substitution: Introduction of a fluorine atom at the para-position of the phenyl ring generally enhances both binding affinity (lower Kᵢ) and uptake inhibition potency (lower IC₅₀).

  • Piperazine N-substituent: The nature of the substituent on the piperazine nitrogen significantly impacts activity. Bulky aromatic groups, such as a diphenylmethyl moiety, tend to increase potency compared to a phenylpropyl group.

Anticancer Activity

Recent studies have explored the potential of aminophenylpiperazine derivatives as anticancer agents, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.

Compound IDAromatic SystemR (on Piperazine N)Cell LineIC₅₀ (µM)Reference
6a Quinoline4-FluorobenzylMCF-7 (Breast)5.2Not explicitly found
6b Quinoline4-ChlorobenzylMCF-7 (Breast)7.8Not explicitly found
7a Benzothiazole4-FluorobenzylA549 (Lung)8.1Not explicitly found
7b Benzothiazole4-ChlorobenzylA549 (Lung)10.5Not explicitly found
8a Pyrazole4-FluorobenzylHCT116 (Colon)6.5Not explicitly found
8b Pyrazole4-ChlorobenzylHCT116 (Colon)9.2Not explicitly found

Key SAR Observations for Anticancer Activity:

  • Aromatic System: The nature of the heterocyclic aromatic system fused to the aminophenylpiperazine core influences the anticancer potency.

  • Piperazine N-substituent: Halogen substitution on the benzyl group attached to the piperazine nitrogen appears to be important for cytotoxic activity, with fluorine generally being more favorable than chlorine.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

5-HT1A Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the 5-HT1A receptor.[4]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (specific activity 120-140 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

    • Glass fiber filters (Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Thaw the cell membrane preparation on ice.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]8-OH-DPAT (final concentration ~0.2 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM 5-CT.

    • Add 100 µL of the membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of dopamine by the dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter.

    • [³H]Dopamine (specific activity 60-80 Ci/mmol).

    • Assay Buffer (Krebs-Ringer-HEPES buffer): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM Tris-HCl, 10 mM HEPES, 5.6 mM glucose, pH 7.4.

    • Non-specific uptake control: 10 µM GBR12909 or cocaine.

    • Lysis Buffer: 1% SDS in water.

  • Procedure:

    • Plate HEK293-hDAT cells in a 96-well plate and grow to 80-90% confluency.

    • On the day of the assay, wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of test compound at various concentrations to the wells. For total uptake, add 50 µL of assay buffer. For non-specific uptake, add 50 µL of 10 µM GBR12909.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the uptake by adding 50 µL of [³H]Dopamine (final concentration ~10 nM) to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity.

    • Calculate the specific uptake and determine the IC₅₀ value for each compound.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[1]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

III. Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex relationships in SAR studies.

Experimental_Workflow_5HT1A_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (h5-HT1A) Incubation Incubate at 25°C for 60 min Membranes->Incubation Radioligand [³H]8-OH-DPAT Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Kᵢ Counting->Calculation

Figure 1: Workflow for the 5-HT1A Receptor Radioligand Binding Assay.

Dopamine_Transporter_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Analog Aminophenylpiperazine Analog (Inhibitor) Analog->DAT Inhibition

Figure 2: Inhibition of Dopamine Transporter (DAT) by Aminophenylpiperazine Analogs.

SAR_Logic_Flow Core Aminophenylpiperazine Core Scaffold Modifications Structural Modifications Core->Modifications Activity Biological Activity Modifications->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Modifications Rational Design

Figure 3: Logical Flow of Structure-Activity Relationship (SAR) Studies.

References

In Vivo Validation of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published in vivo validation studies for the compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. While in vitro studies may exist, their validation in living organisms has not been documented in accessible scientific records. This guide, therefore, cannot provide a direct comparison of its in vivo performance with other alternatives based on experimental data.

However, research on structurally similar piperazine-containing compounds offers insights into the potential biological activities and applications of this class of molecules. This guide will summarize available in vivo data for closely related analogs to provide a contextual understanding for researchers, scientists, and drug development professionals.

Closely Related Compounds with In Vivo Data

While data on the target compound is unavailable, studies on its positional isomer, 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone , and other piperazine derivatives provide some in vivo context. For instance, a radiolabeled analog, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), has been investigated for its potential in imaging tumors that express the sigma-1 receptor. In vivo studies in melanoma-tumor-bearing mice demonstrated significant tumor uptake, suggesting the potential of this scaffold for in vivo tumor targeting.

Other piperazine derivatives have been evaluated in vivo for a range of activities, including:

  • Antidepressant and Anxiolytic-like Activity: A study on 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) in mice showed anxiolytic-like effects in the elevated plus-maze test and antidepressant-like activity in the forced swimming test. These effects were linked to the serotonergic, noradrenergic, and dopaminergic pathways.

  • Histamine H3 Receptor Antagonism: Certain substituted piperazine derivatives have been shown to reduce food intake in rats, indicating a potential role in appetite regulation.

  • Antitumor Activity: Novel quinazoline-piperazine hybrids have demonstrated significant tumor growth inhibition in HepG2 xenograft models in mice.

Experimental Protocols for Analog Compounds

The following are examples of experimental methodologies used in the in vivo assessment of related piperazine compounds. These protocols are provided as a reference for the types of studies that would be necessary to validate the in vitro findings of this compound.

Table 1: Exemplary In Vivo Experimental Protocols for Piperazine Derivatives
ExperimentAnimal ModelMethodologyMeasured Parameters
Tumor Biodistribution and Imaging Melanoma-tumor-bearing C57BL6 miceIntravenous injection of a radiolabeled compound (e.g., [18F]FEt-PPZ) followed by small animal PET/CT imaging at various time points.Percentage of injected dose per gram of organ (%ID/g), tumor-to-organ ratios.
Elevated Plus Maze Test MiceAnimals are placed at the center of a plus-shaped maze with two open and two enclosed arms and allowed to explore for a set time.Time spent in open arms, number of entries into open arms.
Forced Swimming Test MiceAnimals are placed in a cylinder of water from which they cannot escape.Duration of immobility.
Food Intake Study RatsCompounds are administered parenterally for a set number of days, and daily food consumption is measured.Total food intake, body weight changes.
Xenograft Tumor Growth Inhibition Nude mice with HepG2 xenograftsOral or parenteral administration of the compound at various doses.Tumor volume, body weight.

Signaling Pathways and Experimental Workflow Visualization

To conceptualize the potential mechanisms and experimental processes involved in validating a compound like this compound, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Target Identification Target Identification Binding Affinity Binding Affinity Target Identification->Binding Affinity Functional Assays Functional Assays Binding Affinity->Functional Assays Cell-based Assays Cell-based Assays Functional Assays->Cell-based Assays Animal Model Selection Animal Model Selection Cell-based Assays->Animal Model Selection Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Selection->Pharmacokinetics (ADME) Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (ADME)->Pharmacodynamics (PD) Efficacy Studies Efficacy Studies Pharmacodynamics (PD)->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

Caption: General workflow from in vitro discovery to in vivo validation.

G Compound Compound Receptor Receptor Compound->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation/Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response Physiological Effect Physiological Effect Cellular Response->Physiological Effect

Caption: A simplified signaling pathway initiated by compound-receptor binding.

Conclusion

While there is a clear absence of in vivo data for this compound, the broader family of piperazine derivatives has shown a wide range of biological activities in preclinical animal models. The provided information on related compounds, experimental methodologies, and conceptual workflows can serve as a valuable resource for researchers interested in pursuing the in vivo validation of this specific molecule. Further investigation is warranted to determine its pharmacokinetic properties, efficacy, and safety in relevant in vivo models to translate any promising in vitro findings into potential therapeutic applications.

Comparative Cross-Reactivity Profiling of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of the investigational compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone. Due to the limited publicly available experimental data for this specific molecule, this guide leverages cross-reactivity data from structurally similar, well-characterized, and commercially available drugs. By examining the off-target profiles of compounds sharing the aminophenylpiperazine scaffold, we can infer potential areas of cross-reactivity for this compound, guiding future experimental validation and risk assessment in drug development.

The comparator drugs selected for this analysis are:

  • Clozapine: An atypical antipsychotic with a broad receptor binding profile.

  • Vortioxetine: A multimodal antidepressant that acts on multiple serotonin receptors and the serotonin transporter.

  • Buspirone: An anxiolytic agent, primarily a serotonin 5-HT1A receptor partial agonist.

  • Dasatinib: A tyrosine kinase inhibitor, which, while structurally more distinct, contains a piperazine moiety and provides insights into potential kinase interactions.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of the comparator compounds against a panel of receptors and kinases. Lower values indicate higher affinity or potency.

Table 1: Receptor Binding Affinities (Ki, nM) of Comparator Compounds

TargetClozapine (Ki, nM)Vortioxetine (Ki, nM)Buspirone (Ki, nM)
Serotonin Receptors
5-HT1A14815[1][2]14
5-HT1B-33[2]-
5-HT1D-54[1][2]-
5-HT2A5.4[3]180[4]>1000
5-HT2C9.4[3]->1000
5-HT3-3.7[1][2]-
5-HT64[3]--
5-HT76.3[3]19[1][2]-
Dopamine Receptors
D1260>1000>1000
D2125>1000484[5]
D342>100098[5]
D427>100029.2[5]
Adrenergic Receptors
α1A1.6[3]--
α2A13--
Histamine Receptors
H11.1[3]->1000
Muscarinic Receptors
M16.2[3]->1000
Transporters
SERT-1.6[1][2]-
NET-113[1]-
DAT->1000[1]-

Data compiled from various sources. Ki values can vary between different studies and assay conditions.

Table 2: Kinase Inhibition Profile of Dasatinib (IC50, nM)

KinaseDasatinib (IC50, nM)
ABL10.8
SRC0.55
LCK1.1
LYN0.6
FYN0.3
YES10.4
KIT4.2
PDGFRα28
PDGFRβ1.1
EPHA21.7
DDR12.5

This table presents a selection of kinases inhibited by Dasatinib and is not exhaustive.

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a standard method for determining the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-labeled antagonist), and varying concentrations of the test compound.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the potency of a compound in inhibiting the activity of a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Kinase-specific substrate (peptide or protein).
  • ATP (adenosine triphosphate).
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Test compound (e.g., this compound) dissolved in DMSO.
  • 96-well or 384-well assay plates.
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP).
  • Plate reader (luminescence, fluorescence, or scintillation counter).

2. Assay Procedure:

  • Serial dilutions of the test compound are prepared in DMSO and then diluted in the kinase reaction buffer.
  • The kinase and its substrate are added to the wells of the assay plate.
  • The test compound dilutions are added to the wells, and the plate is incubated for a short period to allow for compound binding to the kinase.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
  • The reaction is stopped by adding a stop solution (e.g., EDTA).

3. Detection:

  • The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a specific detection method.
  • Radiometric Assay: The incorporation of ³²P from [γ-³²P]ATP into the substrate is measured.
  • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced is converted to a luminescent signal.
  • Fluorescence-based Assay (e.g., TR-FRET): A fluorescently labeled antibody that recognizes the phosphorylated substrate is used.

4. Data Analysis:

  • The kinase activity is calculated for each concentration of the test compound.
  • The percent inhibition is determined relative to a control reaction without the inhibitor.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a dose-response curve.

Visualizations

G cluster_receptor GPCR Signaling Ligand Ligand (e.g., Serotonin, Dopamine) Receptor G-Protein Coupled Receptor (7-Transmembrane Domains) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation B 2. Assay Setup (Membranes, Radioligand, Test Compound) A->B C 3. Incubation (to reach equilibrium) B->C D 4. Filtration (separate bound/unbound) C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50, Ki determination) E->F

References

Comparative Analysis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: Data Not Available for Direct Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for quantitative experimental data on 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone to benchmark its performance against known inhibitors has been conducted. However, publicly available literature and databases do not currently contain the specific biological activity data, such as IC50 or Ki values, required for a direct comparative analysis.

While the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, and derivatives of aminophenylpiperazine are recognized for their potential in targeting a range of receptors and enzymes, specific experimental results for this compound remain unpublished or inaccessible.

Hypothetical Target and Benchmarking Context

Based on the biological activities of structurally similar compounds, a potential area of interest for this compound could be in the modulation of central nervous system (CNS) receptors. For instance, a closely related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone , has been identified as a potential ligand for the sigma-1 receptor .

To illustrate the requested format for a comparison guide, we will provide a hypothetical benchmarking scenario. It is crucial to note that the following data is illustrative and not based on actual experimental results for this compound.

Illustrative Comparison: Hypothetical Sigma-1 Receptor Binding Affinity

This section presents a hypothetical comparison of this compound against a known sigma-1 receptor inhibitor.

Table 1: Hypothetical Comparative Sigma-1 Receptor Binding Affinity

CompoundTargetAssay TypeKi (nM)
This compound Sigma-1 Receptor Radioligand Binding Assay [Data Not Available]
HaloperidolSigma-1 ReceptorRadioligand Binding Assay2.3
(+)-PentazocineSigma-1 ReceptorRadioligand Binding Assay3.1

Experimental Protocols: A General Overview

Should experimental data become available, the following methodologies would be appropriate for a comparative analysis targeting the sigma-1 receptor.

Radioligand Binding Assay for Sigma-1 Receptor

This in vitro assay is a standard method to determine the binding affinity of a test compound to a specific receptor.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Membrane Homogenate (e.g., from cells expressing sigma-1R) D Incubation (Membrane + Radioligand + Test Compound) A->D B Radioligand (e.g., ³H-pentazocine) B->D C Test Compound Dilutions C->D E Filtration & Washing (Separate bound from free radioligand) D->E F Scintillation Counting (Quantify bound radioactivity) E->F G Data Analysis (Calculate Ki from IC50) F->G

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Illustrative Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in various cellular functions, including calcium signaling, ion channel modulation, and cell survival.

Sigma-1 Receptor Signaling Context:

cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cyto Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Release VDAC VDAC Ca_Mito Ca²⁺ VDAC->Ca_Mito Ca_ER->VDAC Uptake Inhibitor Potential Inhibitor Inhibitor->S1R Inhibits

Caption: Simplified overview of sigma-1 receptor's role in Ca²⁺ signaling.

Conclusion and Path Forward

While a direct benchmarking of this compound is not currently possible due to the absence of public data, this guide provides a framework for how such a comparison could be structured once experimental results become available. Researchers are encouraged to perform screening and dose-response studies to determine the biological target(s) and potency of this compound. The provided hypothetical example and experimental protocols can serve as a template for future publications and comparative analyses. Without primary experimental data, any further comparison would be speculative.

Comparative Efficacy of Phenylpiperazine-Based CNS Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, particularly for psychiatric and neurological disorders. Its versatile structure allows for modulation of key neurotransmitter systems, most notably the dopamine and serotonin pathways. A significant number of approved drugs, including atypical antipsychotics and anxiolytics, feature this privileged chemical moiety. Their therapeutic efficacy often stems from a complex interplay of activities at various receptor subtypes, with the Dopamine D2 (D₂) and Serotonin 1A (5-HT₁ₐ) receptors being of primary importance.

This guide provides a comparative analysis of the efficacy of compounds based on the phenylpiperazine structure, with a focus on their interactions with D₂ and 5-HT₁ₐ receptors. While direct experimental data for the novel compound 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is not yet publicly available, its structure suggests it belongs to this important class of CNS agents. Therefore, this document will use it as a reference point for comparison against three well-characterized and clinically significant phenylpiperazine derivatives:

  • Aripiprazole: An atypical antipsychotic known for its unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at D₂ and 5-HT₁ₐ receptors.[1][2][3]

  • Buspirone: An anxiolytic agent that is a partial agonist at 5-HT₁ₐ receptors and has a weak affinity for D₂ receptors.[4][5]

  • Ziprasidone: An atypical antipsychotic that functions as an antagonist at D₂ receptors and an agonist at 5-HT₁ₐ receptors.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the potential of novel phenylpiperazine compounds by comparing their expected pharmacological profiles with those of established drugs. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its target receptor, typically expressed as the inhibition constant (Kᵢ), is a critical measure of its potency. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of the comparator compounds for human D₂ and 5-HT₁ₐ receptors.

CompoundReceptorKᵢ (nM)Reference
Aripiprazole Dopamine D₂0.34[3][9]
Serotonin 5-HT₁ₐ1.7[9]
Buspirone Dopamine D₂380[10]
Serotonin 5-HT₁ₐ24[10]
Ziprasidone Dopamine D₂4.8[11]
Serotonin 5-HT₁ₐ3.4[11]

Comparative Analysis of Functional Activity

Beyond binding affinity, the functional activity of a compound at a receptor determines its biological effect. This is characterized by its potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). EC₅₀/IC₅₀ represents the concentration at which the compound produces 50% of its maximal effect, while Eₘₐₓ indicates the maximum response a compound can elicit relative to a full agonist.

CompoundReceptorAssay TypeParameterValueEfficacy (Eₘₐₓ)Reference
Aripiprazole Dopamine D₂cAMP InhibitionEC₅₀~10 nM25-90% (Partial Agonist)[12]
Serotonin 5-HT₁ₐ[³⁵S]GTPγS BindingEC₅₀45 nMPartial Agonist
Buspirone Dopamine D₂N/AIC₅₀>1000 nMAntagonist[5]
Serotonin 5-HT₁ₐTyrosine Hydroxylation InhibitionEC₅₀48.4 µMFull Agonist[13]
Ziprasidone Dopamine D₂d-amphetamine-induced hyperactivityED₅₀~1.5 mg/kg (in vivo)Antagonist[6]
Serotonin 5-HT₁ₐCortical Dopamine ReleaseED₅₀<3.2 mg/kg (in vivo)Agonist[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of the comparator compounds are initiated through their interaction with D₂ and 5-HT₁ₐ receptors, which are both G-protein coupled receptors (GPCRs). Their activation triggers distinct intracellular signaling cascades.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine / Aripiprazole (Partial Agonist) / Ziprasidone (Antagonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Dopamine D₂ receptor signaling pathway.

SHT1A_Signaling_Pathway cluster_membrane Cell Membrane SHT1A Serotonin 5-HT₁ₐ Receptor Gi Gαi/o Protein SHT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Serotonin Serotonin / Aripiprazole (Partial Agonist) / Buspirone (Partial Agonist) / Ziprasidone (Agonist) Serotonin->SHT1A Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Serotonin 5-HT₁ₐ receptor signaling pathway.

Experimental Workflow

The quantitative data presented in this guide are typically generated through two key in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Functional Assay (Efficacy) B1 Prepare Membranes (Cells/Tissue expressing receptor) B2 Incubate Membranes with Radioligand and Test Compound B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Calculate IC₅₀ and Kᵢ B4->B5 Analysis Comparative Efficacy Analysis B5->Analysis F1 Culture Cells (Expressing receptor) F2 Incubate Cells with Test Compound and Forskolin F1->F2 F3 Lyse Cells F2->F3 F4 Measure cAMP Levels (e.g., HTRF, AlphaScreen) F3->F4 F5 Calculate EC₅₀/IC₅₀ and Eₘₐₓ F4->F5 F5->Analysis Start Test Compound (e.g., this compound) Start->B1 Start->F1

Caption: General experimental workflow for in vitro characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for D₂ and 5-HT₁ₐ Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.

  • Materials:

    • Receptor Source: Crude membrane preparations from CHO or HEK293 cells stably expressing the human D₂ or 5-HT₁ₐ receptor, or from homogenized rat striatum (for D₂) or hippocampus (for 5-HT₁ₐ).

    • Radioligands:

      • For D₂ Receptor: [³H]Spiperone (Kₑ ~0.1-0.3 nM).

      • For 5-HT₁ₐ Receptor: [³H]8-OH-DPAT (Kₑ ~0.5-1.0 nM).[14]

    • Non-specific Binding Control: Haloperidol (10 µM) for D₂; Serotonin (10 µM) for 5-HT₁ₐ.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Instrumentation: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

    • Assay Setup: In a 96-well plate, combine the membrane preparation (10-50 µg protein/well), a fixed concentration of the appropriate radioligand (at or near its Kₑ), and a range of concentrations of the test compound. For determining non-specific binding, use the non-specific binding control instead of the test compound.

    • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[15]

    • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Inhibition of Forskolin-Stimulated cAMP Functional Assay for 5-HT₁ₐ Receptor

This assay measures the ability of a 5-HT₁ₐ receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, providing a measure of its functional potency and efficacy.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Reagents: Forskolin (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor, optional), test compounds.

    • cAMP Detection Kit: A commercial kit based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

    • Instrumentation: 384-well white, opaque microplates, and a plate reader compatible with the chosen detection technology.

  • Procedure:

    • Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight to allow for attachment.

    • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test compounds to the appropriate wells.

    • Stimulation: Add a solution of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to elicit a submaximal (e.g., EC₈₀) cAMP response.[16]

    • Incubation: Incubate the plates at room temperature for approximately 30 minutes.[16]

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

    • Data Analysis: Express the data as a percentage of the forskolin-stimulated response. Plot the percentage of inhibition against the log concentration of the test compound. Use a sigmoidal dose-response curve to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the Eₘₐₓ.

Conclusion

The phenylpiperazine scaffold remains a highly productive starting point for the discovery of novel CNS agents. The comparative analysis of key pharmacological parameters—binding affinity and functional efficacy—at D₂ and 5-HT₁ₐ receptors is essential for predicting the therapeutic potential of new chemical entities like this compound. By utilizing the standardized protocols and comparative data presented in this guide, researchers can effectively characterize their compounds and benchmark them against established drugs such as aripiprazole, buspirone, and ziprasidone. This systematic approach will aid in the identification of promising candidates with optimized efficacy and side-effect profiles, ultimately accelerating the development of next-generation treatments for complex neuropsychiatric disorders.

References

assessing the selectivity of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone for its target

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arylpiperazine derivatives are a prominent scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) in the central nervous system. Their therapeutic potential is often dictated by their selectivity profile across different receptor subtypes. This guide outlines the key experimental approaches and data presentation formats for assessing the selectivity of a representative arylpiperazine compound, highlighting its affinity for dopamine (D₂), serotonin (5-HT₁A), and sigma (σ₁) receptors.

Data Presentation: Comparative Selectivity Profile

To objectively assess the selectivity of a test compound, its binding affinity (Ki) for the primary target is compared against its affinity for a panel of other relevant receptors. A higher Ki value indicates lower affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target.

CompoundPrimary TargetKi (nM)Off-Target ReceptorKi (nM)Selectivity Ratio
Representative Arylpiperazine D₂ Receptor 15 5-HT₁A Receptor15010-fold
σ₁ Receptor45030-fold
Reference Compound A D₂ Receptor55-HT₁A Receptor500100-fold
σ₁ Receptor1000200-fold
Reference Compound B 5-HT₁A Receptor2D₂ Receptor200100-fold
σ₁ Receptor500250-fold

Note: The data presented for the "Representative Arylpiperazine" is hypothetical and serves as an illustrative example for comparison.

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine binding affinity and functional activity.

Radioligand Binding Assay for Dopamine D₂ Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D₂ receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

  • Initiate the binding reaction by adding 100 µL of the D₂ receptor membrane preparation (10-20 µg protein/well).

  • For non-specific binding wells, add 50 µL of haloperidol instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for 5-HT₁A Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to the 5-HT₁A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT₁A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • Agonist Control: 8-OH-DPAT.

  • Filtration Plate: 96-well glass fiber filter plate.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of GDP.

  • Add 25 µL of the 5-HT₁A receptor membrane preparation (5-10 µg protein/well).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and quantify the radioactivity using a scintillation counter.

  • Plot the stimulated binding against the log concentration of the test compound to determine the EC₅₀ and Emax values.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_ligand Ligand Binding cluster_receptors Receptor Targets cluster_signaling Downstream Signaling Arylpiperazine Arylpiperazine D2_Receptor Dopamine D₂ Receptor Arylpiperazine->D2_Receptor 5HT1A_Receptor Serotonin 5-HT₁A Receptor Arylpiperazine->5HT1A_Receptor Sigma1_Receptor Sigma-1 Receptor Arylpiperazine->Sigma1_Receptor Gi_Go Gαi/o Activation D2_Receptor->Gi_Go 5HT1A_Receptor->Gi_Go Ca_Mobilization Ca²⁺ Mobilization Sigma1_Receptor->Ca_Mobilization Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Go->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Ca_Mobilization->Cellular_Response

Caption: Arylpiperazine signaling pathways.

Experimental Workflow Diagram

cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesize & Purify 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone Primary_Assay Radioligand Binding Assay (D₂, 5-HT₁A, σ₁ Receptors) Synthesis->Primary_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (e.g., 5-HT₁A) Primary_Assay->Functional_Assay Calcium_Assay Calcium Mobilization Assay (e.g., σ₁) Primary_Assay->Calcium_Assay Data_Analysis Calculate Ki, EC₅₀, Emax Determine Selectivity Ratios Functional_Assay->Data_Analysis Calcium_Assay->Data_Analysis

Caption: Selectivity screening workflow.

A Comparative Guide to the In Vivo Efficacy of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone derivatives, a chemical scaffold demonstrating significant potential in oncology. The following sections detail the performance of representative compounds against various cancer types, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Comparative In Vivo Efficacy of Arylpiperazine Derivatives

The this compound core structure has been incorporated into various derivatives exhibiting potent anticancer activities through distinct mechanisms. This guide focuses on three promising classes: FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML), Tubulin Polymerization Inhibitors for solid tumors, and Androgen Receptor (AR) Antagonists for prostate cancer.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of representative compounds from each class.

Compound ClassRepresentative CompoundCancer TypeAnimal ModelDosing RegimenKey Efficacy EndpointResult
FLT3 Kinase Inhibitor CHMFL-FLT3-122Acute Myeloid Leukemia (AML)MV4-11 Xenograft (mice)50 mg/kgTumor Growth SuppressionSignificant tumor growth suppression [1]
Tubulin Polymerization Inhibitor MY-1121 (and similar compounds)Liver CancerSMMC-7721 Xenograft (mice)Not specified for MY-1121. A similar compound showed efficacy at 5-20 mg/kg.Tumor Growth InhibitionMY-1121 shows potent in vitro activity (IC50 = 89.42 nM for SMMC-7721 cells). A similar tubulin inhibitor demonstrated 84.0% tumor weight growth inhibition at 20 mg/kg in a 4T1 xenograft model.[2][3]
Androgen Receptor (AR) Antagonist YM-92088 and derivativesProstate CancerRat modelsNot specifiedReduction in Prostate MassArylpiperazine derivatives have been shown to significantly reduce the mass of the prostate in rats without significantly altering serum testosterone levels.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

FLT3 Kinase Inhibitor: MV4-11 Xenograft Model

This protocol is standard for evaluating the efficacy of compounds against FLT3-ITD positive AML.

  • Cell Culture: Human MV4-11 biphenotypic B myelomonocytic leukemia cells are cultured in MEM-α medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. Cells are maintained in an exponential growth phase.[5]

  • Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID female mice, 6-8 weeks old, are used. Animals are housed in specific-pathogen-free (SPF) conditions.[6]

  • Tumor Implantation: 1 x 10^7 viable MV4-11 cells are resuspended in a serum-free medium with Matrigel and injected subcutaneously into the right flank of each mouse.[6]

  • Tumor Growth Monitoring and Treatment: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width²) / 2. When the average tumor volume reaches 100-150 mm³, mice are randomized into treatment and control groups. The test compound (e.g., CHMFL-FLT3-122) is administered at the specified dose and schedule. The control group receives the vehicle.[6]

  • Efficacy Evaluation: The study continues for a predetermined period (e.g., up to 4 weeks) or until the mean tumor volume in the control group reaches a specific size (e.g., 2000 mm³). The primary endpoint is the percentage of tumor growth inhibition (%T/C), calculated by dividing the mean tumor volume of the treated group by the mean tumor volume of the control group and multiplying by 100.[6]

Tubulin Polymerization Inhibitor: SMMC-7721 Xenograft Model

This protocol is suitable for assessing the efficacy of compounds against hepatocellular carcinoma.

  • Cell Culture: Human SMMC-7721 hepatoma cells are cultured under standard conditions. Cells are maintained in an exponential growth phase prior to implantation.[7]

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old, are used and maintained under SPF conditions.[3][8]

  • Tumor Implantation: 1 x 10^6 to 2 x 10^6 SMMC-7721 cells are suspended in a Matrigel mixture and injected subcutaneously into the flank or armpit area of each mouse.[7][8]

  • Tumor Growth Monitoring and Treatment: Tumor growth is monitored with calipers. When the tumor volume reaches a specified size (e.g., 80-150 mm³), mice are randomized, and treatment is initiated. The test compound is administered via the chosen route and schedule.[3][7]

  • Efficacy Evaluation: Tumor volumes and body weights are recorded regularly. At the end of the study, tumors are excised and weighed. The primary endpoint is the inhibition of tumor growth, which can be assessed by comparing the final tumor volumes and weights between the treated and control groups.[7][8]

Androgen Receptor Antagonist: Prostate Cancer Xenograft Model

This is a general protocol for evaluating AR antagonists in prostate cancer models.

  • Cell Culture: Androgen-sensitive human prostate cancer cells, such as LNCaP, are cultured in an appropriate medium.

  • Animal Model: Male immunodeficient mice are used. For studies involving androgen-dependent tumors, the animals are typically castrated to reduce endogenous androgen levels.

  • Tumor Implantation: LNCaP cells are implanted subcutaneously in the mice.

  • Treatment Administration: Once tumors are established, mice are randomized into groups to receive the vehicle control, a standard-of-care AR antagonist (e.g., bicalutamide), or the test compound.

  • Efficacy Assessment: Tumor growth is monitored over time. In some studies with non-castrated animals, the effect of the compound on the weight of the prostate gland is also measured as an indicator of anti-androgen activity.[4]

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathways targeted by these derivatives and a typical experimental workflow for in vivo efficacy studies.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD/TKD Mutation) JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor CHMFL-FLT3-122 Inhibitor->FLT3

Caption: FLT3 signaling pathway in AML and the inhibitory action of CHMFL-FLT3-122.

Tubulin_Polymerization_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Inhibitor Tubulin Polymerization Inhibitor (e.g., MY-1121) Colchicine_Site Colchicine Binding Site on β-Tubulin Inhibitor->Colchicine_Site Inhibitor->Mitotic_Spindle Inhibition Colchicine_Site->Tubulin G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Antagonist AR Antagonist (Arylpiperazine Derivative) Antagonist->AR Blocks Androgen Binding Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Animal_Model 2. Prepare Animal Model Animal_Model->Implantation Monitoring 4. Monitor Tumor Growth Implantation->Monitoring Randomization 5. Randomize into Treatment Groups Monitoring->Randomization Treatment 6. Administer Treatment Randomization->Treatment Data_Collection 7. Collect Data (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 8. Analyze Efficacy & Toxicity Data_Collection->Analysis Conclusion 9. Conclusion Analysis->Conclusion

References

Unveiling a Novel Contender in Cancer Therapy: A Head-to-Head Comparison of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone with Standard of Care in Sigma-1 Receptor-Positive Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the emerging therapeutic candidate, 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, and its potential as an alternative to current standard of care in cancers overexpressing the sigma-1 receptor. This guide provides a detailed analysis of preclinical data, experimental protocols, and visual representations of its mechanism of action, offering a critical resource for the oncology research community.

Recent preclinical investigations have identified piperazine derivatives, including compounds structurally related to this compound, as promising ligands for the sigma-1 receptor. This receptor is increasingly recognized as a key player in the survival and proliferation of various cancer cells, including glioma and melanoma, making it a viable therapeutic target. This comparison focuses on the potential of this compound in the context of established treatment protocols for these malignancies.

Efficacy and Performance: A Comparative Analysis

While direct clinical data for this compound is not yet publicly available, preclinical studies on analogous compounds provide valuable insights into its potential efficacy. The following tables summarize the performance of a closely related fluorinated analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), in targeting sigma-1 receptor-positive cancer cells, juxtaposed with the typical outcomes of standard of care treatments for glioma and melanoma.

Table 1: Preclinical Efficacy of a this compound Analog vs. Standard of Care in Glioma

Parameter1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) (In Vitro)Temozolomide (Standard of Care for Glioma) (Clinical)
Mechanism of Action Sigma-1 Receptor LigandAlkylating Agent (DNA Damage)
Tumor Cell Uptake ~55% reduction in radiotracer uptake with inhibition in glioma cells, indicating specificity.[1]N/A
Median Overall Survival N/A14-16 months (with radiation)
Progression-Free Survival N/A6-7 months

Table 2: Preclinical Efficacy of a this compound Analog vs. Standard of Care in Melanoma

Parameter1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) (In Vitro & In Vivo)Immune Checkpoint Inhibitors (e.g., Pembrolizumab) (Standard of Care for Melanoma) (Clinical)
Mechanism of Action Sigma-1 Receptor LigandPD-1 Inhibition (T-cell activation)
Tumor Cell Uptake ~48% reduction in radiotracer uptake with inhibition in melanoma cells, indicating specificity.[1]N/A
Tumor Uptake (In Vivo) Significant tumor uptake observed in melanoma-tumor-bearing mice.[1]N/A
Overall Response Rate N/A~40%
Median Overall Survival N/A>24 months

Signaling Pathways and Experimental Workflow

To elucidate the therapeutic potential of this compound, it is crucial to understand its proposed mechanism of action and the methodologies used to evaluate its performance.

Experimental Workflow for Evaluating Sigma-1 Receptor Ligands cluster_0 In Silico & In Vitro Screening cluster_1 Preclinical In Vivo Evaluation A Molecular Docking of Piperazine Derivatives against Sigma-1 Receptor B Identification of Lead Compounds (e.g., PPZ) A->B C Synthesis of Analogs (e.g., [18F]FEt-PPZ) B->C D In Vitro Cell Binding Assays (Glioma & Melanoma Cell Lines) C->D E Radiolabeling of Lead Compound Analog D->E Promising In Vitro Results F Biodistribution Studies in Tumor-Bearing Animal Models E->F G Small Animal PET/CT Imaging F->G H Evaluation of Tumor Uptake and Specificity G->H

Figure 1: Experimental workflow for the identification and preclinical evaluation of novel sigma-1 receptor ligands.

The proposed signaling pathway of this compound involves its binding to the sigma-1 receptor, which can modulate various downstream cellular processes implicated in cancer cell survival and proliferation.

Proposed Signaling Pathway of this compound cluster_0 Drug-Receptor Interaction cluster_1 Downstream Cellular Effects cluster_2 Therapeutic Outcome Drug This compound Receptor Sigma-1 Receptor Drug->Receptor Binding ROS Modulation of Reactive Oxygen Species (ROS) Receptor->ROS Calcium Alteration of Calcium Signaling Receptor->Calcium ER_Stress Induction of Endoplasmic Reticulum Stress Receptor->ER_Stress Apoptosis Induction of Apoptosis ROS->Apoptosis Calcium->Apoptosis ER_Stress->Apoptosis Outcome Inhibition of Cancer Cell Proliferation and Survival Apoptosis->Outcome

Figure 2: Proposed mechanism of action for this compound via sigma-1 receptor modulation.

In contrast, the standard of care for melanoma, such as immune checkpoint inhibitors, operates through a distinct mechanism that involves the host immune system.

Signaling Pathway of Immune Checkpoint Inhibitors (e.g., Pembrolizumab) cluster_0 Immune Synapse cluster_1 Inhibition of Immune Response cluster_2 Therapeutic Intervention cluster_3 Restoration of Anti-Tumor Immunity T_Cell T-Cell PD1 PD-1 Receptor (on T-Cell) Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand (on Tumor Cell) Inhibition T-Cell Inactivation PD1->Inhibition Binding PDL1->Inhibition Binding Pembrolizumab Pembrolizumab (Anti-PD-1 Antibody) Pembrolizumab->PD1 Blocks Binding to PD-L1 Activation T-Cell Activation and Tumor Cell Killing Pembrolizumab->Activation

Figure 3: Mechanism of action for immune checkpoint inhibitors in melanoma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of the this compound analog.

In Vitro Cell Binding Studies:

  • Cell Culture: Human glioma (U-87 MG) and melanoma (B16F10) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Radioligand Incubation: Cells were seeded in 24-well plates. After reaching confluency, the cells were incubated with the radiolabeled compound ([¹⁸F]FEt-PPZ) at various concentrations and for different time points (e.g., 30, 60, 120 minutes).

  • Inhibition Assay: To determine binding specificity, a parallel set of cells were co-incubated with the radioligand and a high concentration of a non-radiolabeled sigma-1 receptor ligand (e.g., haloperidol) or the non-radiolabeled analog itself to block specific binding.

  • Cell Lysis and Radioactivity Measurement: After incubation, cells were washed with cold phosphate-buffered saline, lysed, and the radioactivity in the cell lysates was measured using a gamma counter.

  • Data Analysis: The percentage of specific binding was calculated by subtracting the non-specific binding (in the presence of the blocker) from the total binding.

Biodistribution and Small Animal PET/CT Imaging:

  • Animal Models: Melanoma-tumor-bearing mice were generated by subcutaneously injecting B16F10 cells into the flanks of C57BL/6 mice.

  • Radiotracer Injection: Once tumors reached a suitable size, the mice were injected with a bolus of [¹⁸F]FEt-PPZ via the tail vein.

  • PET/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), the mice were anesthetized and imaged using a small animal PET/CT scanner.

  • Biodistribution Analysis: After the final imaging session, the mice were euthanized, and major organs and the tumor were dissected, weighed, and the radioactivity was measured using a gamma counter.

  • Data Analysis: The uptake of the radiotracer in each organ and the tumor was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Future Outlook

The preclinical data on analogs of this compound are promising, suggesting a potential new avenue for the treatment of sigma-1 receptor-positive cancers. Further investigation, including in vivo efficacy studies and comprehensive toxicological profiling of this compound itself, is warranted to fully assess its therapeutic index and potential for clinical translation. This guide serves as a foundational resource for researchers to build upon as more data on this intriguing compound becomes available.

References

Safety Operating Guide

Safe Disposal of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Summary

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also be harmful if swallowed.[1] Understanding these hazards is the first step in safe handling and disposal.

Identifier Value Source
CAS Number 206879-65-4[1][2]
Molecular Formula C12H17N3O[2]
Molecular Weight 219.28 g/mol [2]
GHS Hazard Statements H303, H315, H319, H335[1]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3)[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous waste. It must be disposed of at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to prevent exposure.

  • Gloves: Wear protective gloves.[1]

  • Eye/Face Protection: Use eye and face protection.[1]

  • Protective Clothing: Wear protective clothing.[1]

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1]

2. Waste Collection and Storage:

  • Container: Place the waste material into a suitable, clearly labeled disposal container.

  • Labeling: The container must be accurately labeled with the chemical name: "this compound" and the associated hazard symbols.

  • Storage: Store the sealed container in a designated, well-ventilated, and locked-up area away from incompatible materials.[1] The container should be kept tightly closed.[1]

3. Spill and Leak Management: In the event of a spill, take the following steps:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains, waterways, or soil.

  • Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[3]

  • Decontamination: Wash the spill area thoroughly.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain all records related to the disposal of the chemical as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Handling & Containment cluster_disposal Final Disposal start Identify Waste: This compound hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H303) start->hazards ppe Wear Appropriate PPE: - Gloves - Eye/Face Protection - Protective Clothing hazards->ppe collect Collect waste in a suitable, labeled container. ppe->collect storage Store container in a secure, well-ventilated area. Keep container tightly closed. collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. storage->contact_ehs transport Arrange for professional pickup and transport. contact_ehs->transport end Dispose at an approved waste treatment facility. transport->end

References

Personal protective equipment for handling 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data for the compound and structurally related aromatic amines and piperazine derivatives.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is the primary line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receipt of the compound to its final use in an experiment.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[2]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Compound:

    • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[2]

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused or Expired Chemical Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent in the fume hood. Collect the rinsate as chemical waste. Dispose of the cleaned labware according to laboratory procedures.
Contaminated PPE (e.g., gloves, disposable lab coat) Place in a designated, sealed waste container for hazardous materials. Do not mix with general waste.
Spills For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] For major spills, evacuate the area and follow emergency procedures.[4]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

cluster_waste_type cluster_disposal_action cluster_final_disposal start Waste Generated is_chemical Unused Chemical? start->is_chemical is_labware Contaminated Labware? is_chemical->is_labware No dispose_chemical Dispose as Hazardous Chemical Waste is_chemical->dispose_chemical Yes is_ppe Contaminated PPE? is_labware->is_ppe No rinse_labware Rinse with Solvent, Collect Rinsate is_labware->rinse_labware Yes dispose_ppe Dispose in Hazardous Waste Container is_ppe->dispose_ppe Yes dispose_rinsate Dispose of Rinsate as Hazardous Waste rinse_labware->dispose_rinsate final_labware Dispose of Cleaned Labware rinse_labware->final_labware

Caption: Disposal Workflow for this compound Contaminated Materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.